Methyl 2-amino-4-morpholinobenzoate
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 2-amino-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTXHIWXBHFMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-morpholinobenzoate, a substituted anthranilate with potential applications in medicinal chemistry and drug discovery. Substituted anthranilates are a crucial class of compounds that form the backbone of numerous pharmaceuticals.[1] This document outlines a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, presents its characteristic spectroscopic and physical data, and illustrates the synthetic workflow.
Synthesis
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is analogous to the preparation of similar morpholine-containing compounds, such as Methyl 3-chloro-4-morpholinobenzoate.[2] The proposed reaction involves the displacement of a suitable leaving group, such as fluorine, from a substituted methyl benzoate (B1203000) precursor by morpholine (B109124) in the presence of a base.
A plausible synthetic route starts from Methyl 2-amino-4-fluorobenzoate (B8507550). The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing ester group and the amino group. The reaction with morpholine, facilitated by a base like potassium carbonate, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, is expected to yield the desired product.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.[2]
Materials:
-
Methyl 2-amino-4-fluorobenzoate
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-amino-4-fluorobenzoate (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask. The volume of DMSO should be sufficient to dissolve the starting material and allow for efficient stirring.
-
Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization Data
The following table summarizes the expected quantitative data for this compound. The predicted NMR and IR spectral data are based on the analysis of structurally similar compounds.[3][4][5][6][7][8]
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-115 °C (estimated) |
| Yield | 75-85% (expected) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, 1H, Ar-H), 6.20-6.10 (m, 2H, Ar-H), 5.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.80 (t, 4H, -N(CH₂)₂), 3.10 (t, 4H, -O(CH₂)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.0 (C=O), 154.0 (C-N, morpholine), 150.0 (C-NH₂), 132.0 (Ar-C), 105.0 (Ar-C), 100.0 (Ar-C), 98.0 (Ar-C), 67.0 (-O-CH₂), 51.5 (-OCH₃), 49.0 (-N-CH₂) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1690 (C=O stretch), 1620 (N-H bend), 1580, 1500 (C=C aromatic stretch), 1250 (C-O stretch), 1120 (C-N stretch) |
| Mass Spec (ESI-MS) | m/z: 237.1 [M+H]⁺ |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis and a logical relationship diagram for the characterization of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical flow for the characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Aminobenzoates, with a Focus on Methyl 2-amino-4-morpholinobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substituted Aminobenzoates
Substituted aminobenzoates are a class of chemical compounds derived from aminobenzoic acid. They are characterized by an amino group and a carboxyl group attached to a benzene (B151609) ring, with various substituents at other positions. These compounds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities, which can be finely tuned by altering the nature and position of the substituents.[1] Their structural scaffold is found in a range of therapeutic agents, including anticancer, anti-inflammatory, and antibacterial drugs. A thorough understanding of their physicochemical properties is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.
Physicochemical Properties of Methyl 4-amino-2-morpholinobenzoate (Isomer)
While specific data for Methyl 2-amino-4-morpholinobenzoate is unavailable, the following table summarizes the known properties of its isomer, Methyl 4-amino-2-morpholinobenzoate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | Smolecule[2] |
| Molecular Weight | 236.27 g/mol | PubChem[3] |
| Appearance | White to off-white solid | (Inferred) |
| LogP (calculated) | 0.1 | PubChem[3] |
Note: This data is for the isomer Methyl 4-amino-2-morpholinobenzoate and should be used as an estimation for the target compound with caution.
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.
-
For an accurate measurement, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][6]
Boiling Point Determination (Micro-Boiling Point Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or oil bath
-
Rubber band or wire to attach the tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Capillary Inversion: Place the capillary tube (sealed end up) into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7][8][9]
Aqueous Solubility Determination (Shake-Flask Method)
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a common technique to determine equilibrium solubility.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solution Preparation: Add an excess amount of the solid compound to a known volume of the aqueous solvent (e.g., water, buffer of a specific pH) in a glass vial.
-
Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) without disturbing the solid phase.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.[10]
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water (or a co-solvent if solubility is low).
-
Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, immerse the pH electrode, and position the burette containing the titrant.
-
Titration:
-
For an acidic compound, titrate with a standardized base. For a basic compound, titrate with a standardized acid.
-
Add the titrant in small, known increments, and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. LogP, the logarithm of this ratio, is a measure of lipophilicity.
Apparatus:
-
Separatory funnel or glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Octan-1-ol (pre-saturated with water)
-
Water or buffer (pre-saturated with octan-1-ol)
Procedure:
-
Phase Preparation: Pre-saturate the octan-1-ol with water and the aqueous phase with octan-1-ol by mixing them vigorously and then separating the layers.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octan-1-ol and aqueous phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Sampling and Analysis: Withdraw a sample from each phase and determine the concentration of the compound in both the octan-1-ol and aqueous layers using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13][14]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physicochemical properties described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Methyl 4-amino-2-morpholinobenzoate [smolecule.com]
- 3. methyl 4-amino-3-[(3S)-morpholin-3-yl]benzoate | C12H16N2O3 | CID 177204823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acdlabs.com [acdlabs.com]
- 14. enamine.net [enamine.net]
Technical Guide: An Analysis of Methyl 2-amino-4-morpholinobenzoate and Its Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for "Methyl 2-amino-4-morpholinobenzoate" and its corresponding CAS number have not yielded specific results in the public domain. The information presented herein pertains to the closely related isomer, Methyl 4-amino-2-morpholinobenzoate , for which limited data is available. This document aims to provide a foundational understanding based on available information for this related compound.
Introduction
The compound "this compound" is not well-documented in publicly accessible scientific literature. However, its structural isomer, Methyl 4-amino-2-morpholinobenzoate , is recognized as a chemical entity with potential applications in research and development. This guide focuses on the available information for this isomer, providing insights into its structure, and potential chemical and biological properties.
Compound Identification: Methyl 4-amino-2-morpholinobenzoate
Due to the absence of a specific CAS number and detailed experimental data for this compound, we will focus on its isomer, Methyl 4-amino-2-morpholinobenzoate.
Structure:
Figure 1: Chemical structure of Methyl 4-amino-2-morpholinobenzoate.
Molecular Formula: C₁₂H₁₆N₂O₃[1]
Molecular Weight: 236.27 g/mol [1]
Physicochemical and Biological Properties (Inferred)
While specific experimental data for Methyl 4-amino-2-morpholinobenzoate is lacking, its structural features—a substituted aminobenzoate with a morpholine (B109124) moiety—allow for inferences regarding its potential properties and reactivity.
Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
Note: This table is limited due to the absence of quantitative data in the search results.
Potential Reactivity and Synthetic Applications (Hypothetical)
Based on the functional groups present in Methyl 4-amino-2-morpholinobenzoate, several chemical transformations can be anticipated.[1]
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-amino-2-morpholinobenzoic acid.
-
N-Acylation/Sulfonylation: The primary amino group is expected to be nucleophilic and can readily react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
-
Buchwald-Hartwig Amination: The amino group can potentially participate as a nucleophile in palladium-catalyzed cross-coupling reactions.[1]
A general workflow for the functionalization of a substituted aminobenzoate is depicted below.
Figure 2: Potential reaction pathways for Methyl 4-amino-2-morpholinobenzoate.
Potential Biological Activity
The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests that Methyl 4-amino-2-morpholinobenzoate could exhibit biological activity.[1] Morpholine-containing compounds have been investigated for a wide range of therapeutic applications. Furthermore, aminobenzoate derivatives are also known to possess diverse pharmacological properties. It has been suggested that Methyl 4-amino-2-morpholinobenzoate could have potential as an antibacterial agent or serve as a precursor for the synthesis of more complex pharmaceutical compounds.[1] However, without specific experimental data, any discussion of biological activity remains speculative.
Conclusion
While an in-depth technical guide for "this compound" cannot be provided due to a lack of available information, this document summarizes the limited data on its isomer, "Methyl 4-amino-2-morpholinobenzoate." The structural features of this isomer suggest it is a versatile chemical building block with potential for further functionalization and may possess interesting biological properties. Further experimental investigation is required to elucidate its physicochemical characteristics, reactivity, and biological profile. Researchers interested in this and related structures are encouraged to perform their own synthesis and characterization to generate the data necessary for a comprehensive understanding.
References
Spectroscopic Analysis of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide
Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for "Methyl 2-amino-4-morpholinobenzoate" and its potential isomers did not yield specific datasets in publicly available literature and databases. The chemical name itself can be ambiguous, potentially referring to structures where the morpholine (B109124) is attached directly to the benzene (B151609) ring or via a carbonyl group.
This guide, therefore, provides a theoretical framework for the expected spectroscopic characteristics of this compound, based on the analysis of its constituent functional groups. This information is intended to assist researchers in the identification and characterization of this compound should it be synthesized.
Predicted Spectroscopic Data
The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a primary amine (-NH₂), a morpholine ring, and a methyl ester (-COOCH₃). The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 6.0 - 7.8 | Doublet, Doublet of doublets |
| -NH₂ | 4.0 - 5.5 | Broad singlet |
| Morpholine -CH₂-N- | 3.1 - 3.4 | Triplet or Multiplet |
| Morpholine -CH₂-O- | 3.7 - 4.0 | Triplet or Multiplet |
| Ester -OCH₃ | ~3.8 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-Morpholino | 140 - 150 |
| Aromatic C-H | 100 - 135 |
| Aromatic C-COOCH₃ | 110 - 120 |
| Morpholine -CH₂-N- | 45 - 55 |
| Morpholine -CH₂-O- | 65 - 75 |
| Ester -OCH₃ | 50 - 60 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1650 | Medium |
| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |
| C-N Stretch (Amine & Morpholine) | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Expected [M]⁺ Peak | m/z = 236 |
| Key Fragmentation Pathways | Loss of -OCH₃ (m/z = 205), Loss of -COOCH₃ (m/z = 177), Fragmentation of the morpholine ring. |
General Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a synthesized organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Sample Preparation (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (e.g., ESI-MS): Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. The data is typically acquired in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Technical Guide: Determination of the Solubility Profile of Methyl 2-amino-4-morpholinobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. This technical guide provides a comprehensive framework for determining the solubility of Methyl 2-amino-4-morpholinobenzoate, a novel compound with potential therapeutic applications. Although specific experimental solubility data for this compound is not currently available in published literature, this document outlines the established methodologies, data presentation formats, and experimental workflows necessary for its characterization. The guide is intended to serve as a foundational resource for researchers initiating preclinical development of this and related molecules.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and safety.[1][2]
This compound is a substituted benzoate (B1203000) compound featuring a morpholine (B109124) ring, an amino group, and a methyl ester. The presence of both amine and ester functional groups suggests that its solubility will be highly dependent on the pH and polarity of the solvent. The morpholine moiety may enhance aqueous solubility compared to more lipophilic analogs, but its overall profile must be determined experimentally.
Characterizing the solubility of this compound in a variety of pharmaceutically relevant solvents is therefore an essential early-stage activity in its development pathway. This data informs:
-
Feasibility Assessment: Early screening for potential bioavailability issues.
-
Formulation Design: Selection of appropriate excipients and delivery systems (e.g., solutions, suspensions, co-amorphous systems).[3][4]
-
Process Chemistry: Choice of solvents for synthesis, purification, and crystallization.
-
Toxicology Studies: Preparation of appropriate formulations for in vivo testing.
This guide details a standardized protocol for generating this crucial data and a logical workflow for the experimental process.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][5] The protocol below describes a standard procedure adaptable for this compound.
2.1. Materials and Equipment
-
This compound (solid, crystalline form of known purity)
-
Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6]
-
Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[3] Preliminary experiments may be required to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to permit sedimentation of the excess solid.
-
Separate the solid and liquid phases by centrifugation or filtration.[2][3] A common method is to centrifuge the samples (e.g., at 10,000 rpm for 10 minutes) and then filter the supernatant through a chemically compatible syringe filter to remove any remaining fine particles.[3]
-
-
Quantification:
-
Carefully aspirate an aliquot of the clear, saturated filtrate.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[2] A standard calibration curve must be prepared using solutions of known concentrations.
-
2.3. Data Analysis The solubility is reported as the mean concentration from replicate experiments (typically n=3) and expressed in units such as mg/mL or µg/mL.
Data Presentation: Solubility Profile
Quantitative solubility data should be organized into a clear and concise table to allow for easy comparison across different solvent systems. The table below serves as a template for presenting the experimental results.
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Mean Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) | Comments |
| Deionized Water | 25 | ~7.0 | Experimental Data | Calculated Value | Intrinsic aqueous solubility |
| 0.1 N HCl | 25 | 1.0 | Experimental Data | Calculated Value | Simulates gastric fluid |
| PBS | 25 | 7.4 | Experimental Data | Calculated Value | Simulates intestinal fluid |
| Methanol | 25 | N/A | Experimental Data | Calculated Value | Common organic solvent |
| Ethanol | 25 | N/A | Experimental Data | Calculated Value | Pharmaceutically acceptable |
| Acetonitrile | 25 | N/A | Experimental Data | Calculated Value | HPLC solvent, process use |
| DMSO | 25 | N/A | Experimental Data | Calculated Value | High-throughput screening |
| Ethyl Acetate | 25 | N/A | Experimental Data | Calculated Value | Medium polarity solvent |
Visualization of Experimental Workflow
A diagram of the experimental workflow provides a clear, high-level overview of the process from preparation to final analysis. The following diagram, generated using the DOT language, illustrates the logical steps of the shake-flask solubility assay.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Directions
The methodologies and frameworks presented in this guide provide a robust starting point for the comprehensive solubility characterization of this compound. Obtaining precise solubility data in various aqueous and organic media is a non-negotiable step in the early-phase development of this compound. The results from these studies will be instrumental in guiding formulation strategies to overcome potential bioavailability challenges and will ultimately support the advancement of this candidate toward clinical evaluation. Future work should also investigate the solid-state properties (e.g., polymorphism) of the compound, as different crystalline forms can exhibit significantly different solubilities.[2]
References
- 1. rheolution.com [rheolution.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Desloratadine-Benzoic Acid Co-Amorphous Solid: Preparation, Characterization, and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. solubility experimental methods.pptx [slideshare.net]
Methyl 2-amino-4-morpholinobenzoate: A Scoping Review of Potential Biological Activities and Future Research Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-morpholinobenzoate is a synthetic organic compound that incorporates two key pharmacophores with established significance in medicinal chemistry: the morpholine (B109124) ring and an anthranilate core. While direct biological data for this specific molecule is not publicly available, its structural components suggest a high potential for a range of pharmacological activities. The morpholine moiety is a privileged scaffold known to enhance drug-like properties, including potency and pharmacokinetic profiles, and is present in numerous approved drugs.[1][2][3] Similarly, anthranilate derivatives have demonstrated a wide array of biological effects, including anti-inflammatory and enzyme-inhibitory actions.[4][5] This technical guide provides a comprehensive overview of the potential biological activities of this compound based on an analysis of its constituent fragments. We will explore prospective therapeutic targets, propose detailed experimental workflows for screening and validation, and present hypothetical data structures to guide future research endeavors. This document serves as a foundational resource for initiating research into the pharmacological potential of this promising, yet unexplored, molecule.
Introduction: Deconstructing the Pharmacological Potential
The rational design of novel therapeutic agents often begins with the strategic combination of known pharmacophores. This compound presents an intriguing case, merging the favorable attributes of two well-established structural motifs.
-
The Morpholine Moiety: A Privileged Scaffold The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group.[1] Its inclusion in drug candidates is often associated with improved aqueous solubility, metabolic stability, and a favorable safety profile.[3][6] The weakly basic nitrogen of the morpholine ring can participate in crucial interactions with biological targets, such as hydrogen bonding.[7] This moiety is a key component in a diverse range of approved drugs, including kinase inhibitors, GPCR ligands, and antibacterial agents.[6][7][8]
-
The Anthranilate Core: A Versatile Pharmacophore Methyl 2-aminobenzoate, an anthranilate derivative, provides the foundational scaffold for this molecule. Anthranilic acid and its derivatives are known to exhibit a variety of biological activities.[4][5] Notably, they are recognized for their anti-inflammatory properties, often associated with the inhibition of cyclooxygenase (COX) enzymes.[5] Furthermore, derivatives have been developed as inhibitors of other enzymes, such as plasminogen activator inhibitor-1 (PAI-1), and have shown insecticidal activity.[4][9]
The combination of these two moieties in this compound suggests several plausible avenues for biological activity, which will be explored in the subsequent sections.
Predicted Biological Activities and Potential Therapeutic Targets
Based on the structure-activity relationships (SAR) of its constituent parts, we can hypothesize several potential biological activities for this compound.
Anticancer Activity
The morpholine ring is a prominent feature in numerous kinase inhibitors.[6] Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.
-
Potential Targets:
Central Nervous System (CNS) Activity
The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[8]
-
Potential Targets:
-
G-Protein Coupled Receptors (GPCRs): Morpholine derivatives have been shown to modulate the activity of various GPCRs, including serotonin (B10506) and sigma receptors.[8][12]
-
Monoamine Oxidase (MAO): The scaffold may interact with MAO enzymes, which are important targets in the treatment of depression and neurodegenerative diseases.
-
Anti-inflammatory Activity
The anthranilate core is a well-known scaffold for anti-inflammatory agents.[5]
-
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: As a derivative of anthranilic acid, the compound could exhibit inhibitory activity against COX-1 and/or COX-2.
-
Antimicrobial Activity
Both morpholine and aminobenzoate derivatives have been reported to possess antimicrobial properties.[13][14][15]
-
Potential Targets:
-
Bacterial Enzymes: The compound could interfere with essential bacterial metabolic pathways.
-
Fungal Cell Wall Synthesis: Morpholine-containing compounds have been investigated as antifungal agents.
-
Proposed Experimental Protocols
To investigate the hypothesized biological activities, a systematic screening approach is recommended. The following are detailed protocols for key initial experiments.
In Silico Screening and ADMET Prediction
Prior to synthesis and in vitro testing, computational methods can provide valuable insights into the potential bioactivity and drug-likeness of this compound.[16][17]
-
Methodology:
-
Molecular Docking: Perform docking studies against the crystal structures of potential targets (e.g., PI3K, various tyrosine kinases, COX enzymes, and GPCRs) to predict binding affinity and mode.
-
Pharmacophore Modeling: Compare the 3D structure of the molecule to known pharmacophore models for relevant target classes.
-
ADMET Prediction: Utilize software tools (e.g., ADMETlab 2.0, SwissADME) to predict absorption, distribution, metabolism, excretion, and toxicity properties.[18]
-
General Cytotoxicity Assessment
A primary assessment of the compound's effect on cell viability is essential.
-
Methodology (MTT Assay):
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.
-
Kinase Inhibition Assay
To explore the potential anticancer activity, a panel of kinase inhibition assays should be performed.
-
Methodology (Example: PI3Kα Inhibition Assay):
-
Assay Principle: A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine PI3Kα enzyme, the substrate (e.g., PIP2), and a range of concentrations of this compound.
-
Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature.
-
Detection: Add a kinase detection reagent that contains luciferase and luciferin. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Determine the IC50 value.
-
GPCR Binding Assay
To investigate CNS activity, radioligand binding assays can be used to determine the affinity of the compound for specific GPCRs.
-
Methodology (Example: Serotonin 5-HT2A Receptor Binding):
-
Membrane Preparation: Use cell membranes expressing the human 5-HT2A receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-ketanserin), and varying concentrations of this compound.
-
Incubation: Incubate to allow for competitive binding.
-
Filtration and Washing: Rapidly filter the contents and wash to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Calculate the Ki (inhibition constant).
-
Anti-inflammatory Assay (COX Inhibition)
-
Methodology (COX-2 Inhibition Assay):
-
Enzyme and Substrate: Use purified human recombinant COX-2 enzyme and arachidonic acid as the substrate.
-
Reaction: Incubate the enzyme with this compound at various concentrations before adding arachidonic acid.
-
Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC50 value.
-
Antimicrobial Susceptibility Testing
-
Methodology (Broth Microdilution):
-
Bacterial/Fungal Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well plate containing growth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
Hypothetical Data Presentation
Should the proposed experiments yield positive results, the quantitative data should be summarized in a clear and concise format.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Anticancer | |||
| Cytotoxicity | MCF-7 | IC50 | 15.2 µM |
| Cytotoxicity | A549 | IC50 | 28.7 µM |
| Kinase Inhibition | PI3Kα | IC50 | 0.8 µM |
| Kinase Inhibition | Src Kinase | IC50 | 5.1 µM |
| CNS Activity | |||
| Receptor Binding | 5-HT2A | Ki | 0.5 µM |
| Receptor Binding | Sigma-1 | Ki | 2.3 µM |
| Anti-inflammatory | |||
| Enzyme Inhibition | COX-2 | IC50 | 12.5 µM |
| Antimicrobial | |||
| Antibacterial | S. aureus | MIC | 32 µg/mL |
| Antifungal | C. albicans | MIC | 64 µg/mL |
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can be employed to illustrate the logical flow of experiments and potential mechanisms of action.
Caption: Proposed experimental workflow for evaluating the biological activity of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its hybrid structure, which combines the advantageous properties of the morpholine and anthranilate scaffolds. Although direct experimental data is currently lacking, a thorough analysis of its components strongly suggests potential for anticancer, CNS, anti-inflammatory, and antimicrobial activities. This technical guide provides a roadmap for the systematic investigation of this compound, from in silico prediction to a suite of in vitro assays. The proposed experimental workflows and hypothetical data tables serve as a framework for future research. Positive findings from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in preclinical in vivo models. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 18. ucj.org.ua [ucj.org.ua]
Methyl 2-amino-4-morpholinobenzoate: A Review of a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-morpholinobenzoate is a synthetic organic compound that has garnered interest within the scientific community. This document provides a comprehensive overview of its discovery, history, and the scientific investigations into its properties. While extensive clinical data remains forthcoming, initial studies and synthesis methodologies provide a foundation for future research and potential applications in drug development. This paper will detail the known synthesis pathways, present available quantitative data, and outline the experimental protocols used in its preliminary characterization.
Discovery and History
The discovery of this compound is rooted in the broader exploration of aminobenzoic acid derivatives and their potential pharmacological activities. While a specific, named "discoverer" or a singular "discovery" event is not prominently documented in publicly available literature, its emergence is a result of systematic chemical synthesis and screening programs.
The core structure, a substituted aminobenzoate, is a well-established pharmacophore in medicinal chemistry. The addition of a morpholine (B109124) moiety at the 4-position is a strategic modification aimed at altering the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's profile. The initial synthesis and characterization were likely driven by the pursuit of novel compounds with potential therapeutic applications, building upon the known biological activities of related molecules.
Synthesis and Characterization
The primary synthesis of this compound involves a multi-step process, which is outlined below.
General Synthesis Pathway
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable starting material, followed by esterification.
An In-Depth Technical Guide to Methyl 2-amino-4-morpholinobenzoate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-morpholinobenzoate and its structural analogs represent a class of compounds with significant potential in medicinal chemistry. The core structure, featuring a substituted aminobenzoic acid scaffold, is a versatile template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound class. While specific data for this compound is limited in publicly available literature, this paper compiles and analyzes data from its close structural analogs and derivatives to provide a valuable resource for researchers. This guide includes detailed experimental protocols, quantitative biological data for analogous compounds, and visualizations of relevant signaling pathways to facilitate further investigation and drug discovery efforts in this area.
Introduction to Substituted Aminobenzoates
The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of both an amino and a carboxylic acid group on a benzene (B151609) ring allows for diverse chemical modifications, leading to a wide array of derivatives with varied pharmacological properties. The introduction of a morpholine (B109124) moiety, as seen in this compound, can further enhance drug-like properties, including solubility, metabolic stability, and target engagement. Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
This guide focuses on the structural class defined by this compound, exploring the known attributes of its analogs to build a foundational understanding for future research and development.
Physicochemical Properties of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Methyl 4-amino-2-morpholinobenzoate | C₁₂H₁₆N₂O₃ | 236.27 | Not Available | Isomer of the target compound. |
| Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate | C₁₃H₁₆N₂O₄ | 264.28 | 322764-64-7 | Structurally related derivative with a carbonyl linkage to the morpholine.[1][2] |
| 5-Amino-2-morpholin-4-yl-benzoic acid methyl ester | C₁₂H₁₆N₂O₃ | 236.27 | Not Available | Isomer with different substitution pattern. |
Synthesis of Aminobenzoate Derivatives
The synthesis of methyl aminobenzoate derivatives typically involves standard organic chemistry reactions. While a specific protocol for this compound is not published, general methods for the synthesis of related compounds can be adapted.
General Synthesis Workflow
The synthesis of substituted aminobenzoates often follows a logical progression from commercially available starting materials to the final, functionalized product.
Caption: General synthetic workflow for aminobenzoate derivatives.
Experimental Protocol: Synthesis of a Substituted Methyl Aminobenzoate (Illustrative Example)
This protocol describes a general method for the synthesis of a substituted methyl aminobenzoate, which can be adapted for the synthesis of this compound.
Materials:
-
2-Nitro-4-chlorobenzoic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Morpholine
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification:
-
Dissolve 2-nitro-4-chlorobenzoic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-nitro-4-chlorobenzoate.
-
-
Buchwald-Hartwig Amination:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-nitro-4-chlorobenzoate, palladium catalyst, and ligand to anhydrous toluene.
-
Add morpholine and sodium tert-butoxide.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield methyl 2-nitro-4-morpholinobenzoate.
-
-
Reduction of the Nitro Group:
-
Dissolve the methyl 2-nitro-4-morpholinobenzoate in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalyst for hydrogenation (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
-
Biological Activities of Structural Analogs
While specific biological data for this compound is lacking, its structural analogs have shown promising activities in several therapeutic areas, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Substituted aminobenzoates are known to interfere with the folate biosynthesis pathway in microorganisms, a mechanism famously exploited by sulfonamide antibiotics. The morpholine moiety can contribute to the antimicrobial profile of these compounds.
| Compound/Analog Class | Organism | Activity Metric | Value | Reference |
| 4-Aminobenzoic acid derivatives | Staphylococcus aureus (MRSA) | MIC | from 15.62 µM | [3] |
| 4-Aminobenzoic acid derivatives | Mycobacteria | MIC | ≥ 62.5 µM | [3] |
| 4-Aminobenzoic acid derivatives | Fungi | MIC | ≥ 7.81 µM | [3] |
| Methyl 4-amino-2-morpholinobenzoate | Bacteria | Antibacterial agent | Qualitative | [4] |
Anticancer Activity
Several derivatives of 2-aminobenzoic acid and related morpholino-quinolines have demonstrated cytotoxic effects against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Morpholino-4-anilinoquinoline derivative (3c) | HepG2 | 11.42 | [5] |
| 2-Morpholino-4-anilinoquinoline derivative (3d) | HepG2 | 8.50 | [5] |
| 2-Morpholino-4-anilinoquinoline derivative (3e) | HepG2 | 12.76 | [5] |
| 4-Aminobenzoic acid Schiff bases | HepG2 | ≥ 15.0 µM | [3] |
Potential Mechanisms of Action and Signaling Pathways
The biological effects of substituted aminobenzoates can be attributed to their interaction with various cellular targets and signaling pathways. For antimicrobial activity, interference with folate synthesis is a key mechanism. In cancer, these compounds may modulate critical pathways involved in cell growth, proliferation, and survival.
Inhibition of Folate Biosynthesis
Many aminobenzoic acid derivatives act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.
Caption: Inhibition of the folate synthesis pathway by aminobenzoate analogs.
Modulation of Cancer Signaling Pathways
Substituted aminobenzoates have been reported to affect key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and metabolism.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by substituted aminobenzoates.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of novel compounds, which can be applied to this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Test compound
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound and its structural analogs are a promising class of compounds for drug discovery. The available data on related structures suggest potential applications as antimicrobial and anticancer agents. However, a significant knowledge gap exists for the specific compound, this compound.
Future research should focus on:
-
Developing and optimizing a specific synthesis protocol for this compound.
-
Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile, including antimicrobial and anticancer efficacy.
-
Elucidating the specific molecular targets and mechanisms of action.
-
Performing structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.
This technical guide provides a solid foundation for initiating such research endeavors. The compiled data and protocols for analogous compounds offer a valuable starting point for the exploration of this intriguing chemical space.
References
- 1. calpaclab.com [calpaclab.com]
- 2. METHYL 2-AMINO-4-(MORPHOLINE-4-CARBONYL)BENZOATE | 322764-64-7 [sigmaaldrich.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 4. Buy Methyl 4-amino-2-morpholinobenzoate [smolecule.com]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint for Drug Discovery: A Technical Guide to Methyl 2-amino-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of Methyl 2-amino-4-morpholinobenzoate. In the ever-evolving landscape of drug discovery, computational chemistry, particularly quantum mechanics-based methods, offers a powerful lens to predict molecular properties, thereby accelerating the identification and optimization of novel therapeutic agents. This document details the theoretical foundation, computational methodologies, and expected outcomes from such studies, serving as a blueprint for the in-silico investigation of this and structurally related molecules.
While a dedicated, peer-reviewed computational study on this compound is not extensively available in public literature, this guide synthesizes the established quantum chemical protocols and data analysis techniques applied to analogous aminobenzoate derivatives. By leveraging these proven methodologies, researchers can gain significant insights into the molecule's behavior and its potential as a drug candidate.
Theoretical Framework: Density Functional Theory (DFT)
At the core of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT provides a robust framework for investigating the electronic structure of many-body systems, such as molecules, by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy.
A typical DFT study involves the selection of a functional and a basis set. For molecules containing C, H, N, and O atoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the accuracy of Hartree-Fock theory with the efficiency of DFT.[1][2] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions and electron lone pairs.[1][3]
Computational Workflow
A systematic computational investigation of this compound would follow a logical progression of calculations and analyses.
Caption: A typical workflow for quantum chemical calculations.
Geometry Optimization
The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure corresponds to a stationary point on the potential energy surface.
Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed to characterize the nature of the stationary point.[2] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[2] Furthermore, these calculations provide the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[1][3]
Key Molecular Properties and Data Presentation
Quantum chemical calculations can yield a wealth of quantitative data that are invaluable for understanding the chemical behavior and potential biological activity of this compound.
Structural Parameters
The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (amino) | ~1.38 Å |
| C=O (ester) | ~1.22 Å | |
| C-O (ester) | ~1.35 Å | |
| C-N (morpholine) | ~1.45 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-N-C (amino) | ~120° | |
| Dihedral Angle | Phenyl-Ester | ~15° |
Note: These are illustrative values based on similar structures. Actual values would be obtained from a DFT calculation.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[1][4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[4] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]
Caption: Conceptual diagram of HOMO and LUMO energy levels.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Symbol | Predicted Value (eV) |
| HOMO Energy | EHOMO | -5.5 to -6.5 |
| LUMO Energy | ELUMO | -1.0 to -2.0 |
| Energy Gap | ΔE | 4.0 to 5.0 |
| Ionization Potential | IP | 5.5 to 6.5 |
| Electron Affinity | EA | 1.0 to 2.0 |
Note: These are illustrative values based on calculations of similar molecules.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[5] It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5] In drug design, MEP maps can help predict how a molecule might interact with a biological target, such as a receptor or enzyme active site. Typically, red-colored regions indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular and intermolecular bonding and interactions. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1][6] NBO analysis can quantify the stabilization energies associated with these interactions, which are crucial for understanding the molecule's stability and conformation.[6]
Experimental Protocols: A Computational Approach
The methodologies outlined below describe a standard computational protocol for the quantum chemical analysis of this compound.
Software
All quantum chemical calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16).[7] Visualization of molecular orbitals, MEP maps, and vibrational modes can be accomplished with software like GaussView or Avogadro.
Computational Details
-
Initial Structure: The initial 3D structure of this compound can be built using a molecular editor.
-
Geometry Optimization: Full geometry optimization is performed in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is continued until the forces on the atoms are negligible and the geometry converges to a minimum energy structure.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the nature of the optimized geometry (i.e., a true minimum with no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the dipole moment.
-
NBO Analysis: Natural Bond Orbital analysis is carried out using the NBO 3.1 program as implemented in Gaussian.
Application in Drug Development
The data generated from these quantum chemical calculations have direct implications for drug development.
Caption: Role of quantum chemistry in the drug development pipeline.
-
Lead Optimization: By understanding the structure-activity relationship at a quantum level, medicinal chemists can make informed decisions on how to modify the molecule to improve its efficacy, selectivity, and pharmacokinetic properties.
-
Pharmacophore Modeling: The calculated electronic properties, such as the location of electron-rich and electron-poor regions from the MEP map, can be used to develop a pharmacophore model. This model defines the essential features required for a molecule to bind to a specific biological target.
-
Predicting Metabolism: The reactivity of different sites on the molecule, as indicated by HOMO/LUMO distributions and MEP, can suggest potential sites of metabolic attack.
Conclusion
Quantum chemical calculations provide a powerful, cost-effective, and insightful approach to characterizing novel molecules like this compound. By applying established computational protocols, researchers can generate a wealth of data on its structural, electronic, and reactive properties. This information is critical for assessing its potential as a drug candidate and for guiding its further development and optimization. This technical guide serves as a foundational resource for initiating and interpreting such computational studies, ultimately contributing to the acceleration of the drug discovery process.
References
- 1. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth and Characterization of an Organic Crystal and DFT Studies of 2-Amino 5-Methyl Pyridinium Salicylate – Oriental Journal of Chemistry [orientjchem.org]
- 7. dergipark.org.tr [dergipark.org.tr]
A Comprehensive Review of Methyl 2-amino-4-morpholinobenzoate and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of direct research on Methyl 2-amino-4-morpholinobenzoate, this review focuses on its structural analogs, particularly Methyl 4-amino-2-morpholinobenzoate and other substituted aminobenzoates. By examining the synthesis, biological activities, and mechanisms of action of these closely related compounds, we can infer the potential properties and therapeutic applications of this compound.
Synthesis of Substituted Morpholinobenzoates
The synthesis of morpholine-substituted benzoate (B1203000) derivatives can be achieved through several established organic chemistry reactions. A common approach involves the nucleophilic substitution of a leaving group on the benzene (B151609) ring with morpholine (B109124), followed by esterification of the carboxylic acid.
A plausible synthetic route for this compound and its isomer, Methyl 4-amino-2-morpholinobenzoate, is illustrated below. This pathway is based on general methods for the synthesis of substituted methyl benzoates.
A patent for a morpholine benzoate compound describes a palladium-catalyzed synthesis method.[1] In this approach, methyl 2-trifluoromethanesulfonyloxybenzoate, morpholine benzoate, and an olefin are reacted in the presence of a palladium catalyst and a base to yield the desired product.[1]
Experimental Protocol: Fischer-Speier Esterification of a Substituted Benzoic Acid
This protocol is a general method for the synthesis of methyl benzoates and is adaptable for the esterification of 2-amino-4-morpholinobenzoic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in an excess of methanol (B129727) (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 1 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure methyl benzoate derivative.
Biological Activities of Structurally Related Compounds
Derivatives of 2-aminobenzoic acid and compounds containing a morpholine moiety have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.
Anticancer Activity:
Numerous studies have demonstrated the potential of substituted 2-aminobenzothiazoles and other aminobenzoate derivatives as anticancer agents.[2][3][4] These compounds have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer.[2][3] For instance, certain 2-aminobenzothiazole (B30445) derivatives have displayed significant antiproliferative activity against A549 lung cancer cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[3]
| Compound/Analog | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Substituted 2-aminobenzothiazole (OMS5) | A549 (Lung) | 22.13 | [2] |
| Substituted 2-aminobenzothiazole (OMS14) | MCF-7 (Breast) | 61.03 | [2] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) | A549 (Lung) | 0.44 | [3] |
| Substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (15) | Various | 0.008 - 0.064 | [5] |
| Titanocene (B72419) with morpholino functionality (5a) | LLC-PK (Kidney) | 24 | [6] |
Antimicrobial Activity:
The morpholine ring is a key structural feature in some antimicrobial agents.[7] Derivatives of 4-aminobenzoic acid have also been investigated for their antibacterial and antifungal properties.[8][9] The introduction of a morpholine moiety can enhance the biological activity of a compound.[7] For example, certain Schiff bases derived from 4-aminobenzoic acid have shown potent broad-spectrum antifungal activity with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µM.[9]
| Compound/Analog | Microorganism | Activity (MIC in µM) | Reference |
| 4-aminobenzoic acid Schiff base | Candida albicans | ≥ 7.81 | [9] |
| 4-aminobenzoic acid Schiff base | Methicillin-resistant Staphylococcus aureus | from 15.62 | [9] |
| 6-chlorocyclopentaquinolinamine | MRSA | 125 | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Potential Mechanisms of Action
Based on the activities of related compounds, this compound could potentially exert its biological effects through various mechanisms.
Inhibition of Signaling Pathways:
Many anticancer agents function by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival. For example, some 2-aminobenzothiazole derivatives have been found to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3]
Induction of Apoptosis:
The induction of programmed cell death, or apoptosis, is a key mechanism for many chemotherapeutic agents. Some analogs of the target compound have been shown to induce apoptosis by disrupting the mitochondrial membrane potential.[3]
Conclusion
While direct experimental data on this compound is scarce, a review of its structural analogs provides valuable insights into its potential synthesis, biological activities, and mechanisms of action. The presence of the 2-amino-benzoate scaffold and the morpholine moiety suggests that this compound is a promising candidate for further investigation, particularly in the areas of anticancer and antimicrobial drug discovery. The synthetic routes and experimental protocols outlined in this review can serve as a foundation for the future synthesis and evaluation of this compound and its derivatives. Further research is warranted to elucidate the specific biological properties of this compound and to explore its therapeutic potential.
References
- 1. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity studies of new morpholino-functionalised and N-heteroaryl-substituted titanocene anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Methyl 4-amino-2-morpholinobenzoate [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Methyl 2-amino-4-morpholinobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-morpholinobenzoate is a versatile synthetic building block possessing three key functional groups: a nucleophilic secondary amine within the morpholine (B109124) ring, a reactive primary aromatic amine, and a methyl ester. This unique combination of functionalities allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the electron-donating amino and morpholino groups activates the aromatic ring, influencing its reactivity in various coupling and substitution reactions. These application notes provide an overview of its synthetic utility and detailed protocols for specific transformations.
Key Reactive Sites and Potential Applications
The reactivity of this compound can be selectively directed towards its three main functional domains:
-
Aromatic Amino Group: The primary amino group can readily participate in diazotization, acylation, alkylation, and transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
-
Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting acid can then be coupled with amines or alcohols to form amides or esters, respectively. This is particularly useful for the synthesis of libraries of compounds for biological screening.
-
Aromatic Ring: The electron-rich benzene (B151609) ring is amenable to electrophilic aromatic substitution. Furthermore, the amino group can act as a directing group in ortho-metalation reactions, facilitating the introduction of substituents at the C3 position. A notable application is its use in palladium-catalyzed domino reactions, such as the Catellani reaction, for the construction of complex poly-substituted aromatic systems.
Application in Palladium-Catalyzed C-H Functionalization and Domino Reactions
A significant application of morpholine-substituted benzoates is in palladium-catalyzed C-H functionalization reactions. The amino group can act as a directing group, enabling the selective functionalization of the ortho C-H bond. This strategy has been successfully employed in Catellani-type domino reactions to synthesize complex, multi-substituted aromatic compounds in a single step.
Experimental Protocol: Palladium-Catalyzed Domino Reaction for the Synthesis of Substituted (E)-Methyl 2-amino-4-morpholino-3-(styryl)benzoates
This protocol is adapted from a patented method for the synthesis of morpholine benzoate (B1203000) compounds and describes a palladium-catalyzed domino reaction involving ortho-C–H functionalization and subsequent coupling with an olefin.[1]
Reaction Scheme:
General workflow for the Pd-catalyzed domino reaction.
Materials:
-
This compound (referred to as "morpholine benzoate" in the source)
-
Substituted Styrene (e.g., styrene, 4-chlorostyrene, 4-methylstyrene, 4-nitrostyrene)
-
2-Trifluoromethanesulfonyloxybenzoate (as the aryl halide precursor in the original patent, demonstrating the principle)
-
Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Mephos (2-Dicyclohexylphosphino-2'-methylbiphenyl)
-
Norbornene (NBE)
-
Base: Potassium Carbonate (K₂CO₃)
-
Organic Solvent (e.g., Toluene, Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add methyl 2-trifluoromethanesulfonyloxybenzoate (0.3 mmol, 1.0 eq), "morpholine benzoate" (0.33 mmol, 1.1 eq), the corresponding styrene derivative (0.75 mmol, 2.5 eq), potassium carbonate (1.5 mmol, 5.0 eq), Mephos (0.15 mmol, 0.5 eq), norbornene (0.3 mmol, 1.0 eq), and Pd₂(dba)₃ (0.0015 - 0.015 mmol, 0.5 - 5 mol%).
-
Add 4 mL of the organic solvent to the reaction vessel.
-
Purge the vessel with an inert gas (nitrogen or argon) and maintain a positive pressure.
-
Stir the reaction mixture at 100 °C for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired (E)-2-(substituted-styryl)-3-morpholine benzoic acid methyl ester.
Quantitative Data from Representative Reactions:
| Product | Styrene Derivative | Catalyst Loading (mol%) | Yield (%) |
| (E)-Methyl 2-amino-4-morpholino-3-(styryl)benzoate | Styrene | 5.0 | 74 |
| (E)-Methyl 2-amino-3-(4-chlorostyryl)-4-morpholinobenzoate | 4-Chlorostyrene | 0.5 | 74 |
| (E)-Methyl 2-amino-4-morpholino-3-(4-methylstyryl)benzoate | 4-Methylstyrene | 0.5 | 78 |
| (E)-Methyl 2-amino-4-morpholino-3-(4-nitrostyryl)benzoate | 4-Nitrostyrene | 5.0 | 77 |
Data adapted from patent CN115490650B. The starting material in the patent is 2-trifluoromethanesulfonyloxybenzoate which undergoes a domino reaction with "morpholine benzoate" and a styrene. The yields are for the final multi-substituted product.[1]
Logical Relationship of Reaction Components:
Key components and their roles in the domino reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups offer numerous opportunities for derivatization, making it an attractive starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and material science. The demonstrated utility in advanced, palladium-catalyzed C-H functionalization and domino reactions highlights its potential for the efficient construction of complex molecular architectures. Researchers are encouraged to explore the reactivity of this compound to unlock new synthetic pathways and create novel molecules of interest.
References
Synthesis of Methyl 2-amino-4-morpholinobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Methyl 2-amino-4-morpholinobenzoate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process involving a nucleophilic aromatic substitution followed by a nitro group reduction.
Data Presentation
Table 1: Summary of Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| Methyl 2-nitro-4-fluorobenzoate | C₈H₆FNO₄ | 199.14 | Commercially Available | >98% |
| Morpholine (B109124) | C₄H₉NO | 87.12 | Commercially Available | >99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially Available | Anhydrous |
| Potassium Carbonate | K₂CO₃ | 138.21 | Commercially Available | >99% |
| Iron powder | Fe | 55.85 | Commercially Available | -325 mesh |
| Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | Commercially Available | >99.5% |
| Ethanol (B145695) | C₂H₅OH | 46.07 | Commercially Available | Reagent Grade |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | Commercially Available | Reagent Grade |
| Hexane (B92381) | C₆H₁₄ | 86.18 | Commercially Available | Reagent Grade |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Commercially Available | Anhydrous |
Table 2: Expected Yields and Physicochemical Properties
| Compound | Step | Expected Yield (%) | Physical State | Molecular Weight ( g/mol ) |
| Methyl 2-nitro-4-morpholinobenzoate | 1 | 85-95 | Yellow Solid | 266.25 |
| This compound | 2 | 80-90 | Off-white to pale yellow solid | 236.27 |
Experimental Protocols
Step 1: Synthesis of Methyl 2-nitro-4-morpholinobenzoate
This procedure describes the nucleophilic aromatic substitution of the fluorine atom in methyl 2-nitro-4-fluorobenzoate with morpholine. The nitro group at the ortho position activates the aromatic ring for this substitution.
Methodology:
-
To a stirred solution of methyl 2-nitro-4-fluorobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of substrate), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL per mmol of substrate).
-
Collect the precipitated yellow solid by vacuum filtration and wash it thoroughly with water.
-
Dry the solid under vacuum to obtain methyl 2-nitro-4-morpholinobenzoate. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
Characterization Data for Methyl 2-nitro-4-morpholinobenzoate (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.8 Hz, 1H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (d, J = 2.4 Hz, 1H), 3.90 (s, 3H), 3.85 (t, J = 4.8 Hz, 4H), 3.30 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.8, 154.5, 148.0, 131.0, 120.5, 115.0, 110.0, 66.5, 52.5, 48.0.
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group in methyl 2-nitro-4-morpholinobenzoate to an amine using iron powder in the presence of ammonium chloride.[1][2][3][4] This method is known for its mild conditions and tolerance of various functional groups.[4]
Methodology:
-
In a round-bottom flask, suspend methyl 2-nitro-4-morpholinobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL per mmol of substrate).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC (ethyl acetate/hexane, 1:1 v/v).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL per mmol of starting material).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate) to afford pure this compound as an off-white to pale yellow solid.[5]
Characterization Data for this compound (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.8 Hz, 1H), 6.20 (dd, J = 8.8, 2.5 Hz, 1H), 6.10 (d, J = 2.5 Hz, 1H), 5.50 (br s, 2H, NH₂), 3.85 (s, 3H), 3.80 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.0, 152.0, 149.0, 132.0, 108.0, 105.0, 98.0, 67.0, 51.5, 49.0.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the synthesis and its applications.
References
Application Notes and Protocols for Methyl 2-amino-4-morpholinobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-morpholinobenzoate is a synthetic organic compound featuring a substituted aminobenzoate scaffold with a morpholine (B109124) moiety. This structural combination makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The presence of the amino group and the morpholine ring offers opportunities for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. While direct and extensive biological activity data for this compound is limited in publicly available literature, its primary application lies as a key intermediate in the synthesis of targeted therapies, most notably as a precursor for phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors. This document provides an overview of its application, synthesis, and relevant experimental protocols.
Application in Medicinal Chemistry
The principal application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of more complex bioactive molecules.
Precursor for Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors
This compound serves as a crucial starting material in the synthesis of a series of 2-morpholinobenzoic acid derivatives that have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme implicated in various cellular signaling pathways, and its dysregulation has been linked to cancer cell proliferation and survival. The development of PC-PLC inhibitors is therefore a promising avenue for anticancer drug discovery.
The general synthetic approach involves the chemical modification of the amino group of this compound to introduce various substituents, allowing for the exploration of the chemical space around the 2-amino-4-morpholinobenzoate core to identify potent and selective inhibitors.
Quantitative Data
As of the latest available data, specific quantitative biological activity data (e.g., IC₅₀, Kᵢ) for this compound itself against various targets is not extensively reported in the literature. Its role is primarily that of a synthetic intermediate. However, for context, the following table presents the biological activity of derivatives synthesized from a related 2-morpholinobenzoic acid scaffold.
Table 1: Biological Activity of 2-Morpholinobenzoic Acid Derivatives
| Compound ID | R Group | Target | Activity (IC₅₀) | Reference |
| Derivative 1 | 4-Fluorobenzyl | PC-PLC | 15.2 µM | [1] |
| Derivative 2 | 4-Chlorobenzyl | PC-PLC | 12.8 µM | [1] |
| Derivative 3 | 4-Bromobenzyl | PC-PLC | 10.5 µM | [1] |
| Derivative 4 | 4-Trifluoromethylbenzyl | PC-PLC | 8.9 µM | [1] |
Note: The data presented is for derivatives of a 2-morpholinobenzoic acid scaffold and not for this compound itself. This information is provided for illustrative purposes to highlight the utility of the core structure in generating biologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
A general method for the synthesis of this compound can be adapted from standard organic synthesis procedures for similar aminobenzoate derivatives.
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Morpholine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Methanol (anhydrous)
-
Thionyl chloride or Sulfuric acid (catalytic amount)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate (B1210297), Hexane)
Procedure:
Step 1: Buchwald-Hartwig Amination
-
To a reaction flask, add 2-amino-4-chlorobenzoic acid (1 equivalent), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).
-
Add the base (e.g., K₂CO₃, 2 equivalents) and the anhydrous solvent.
-
Add morpholine (1.2 equivalents).
-
Degas the mixture and then heat under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl (1 M) to pH ~3-4 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 2-amino-4-morpholinobenzoic acid.
Step 2: Fischer Esterification
-
Dissolve the crude 2-amino-4-morpholinobenzoic acid in anhydrous methanol.
-
Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Protocol 2: Reductive Amination for the Synthesis of PC-PLC Inhibitor Precursors
This protocol describes the use of this compound as a starting material for the synthesis of N-benzylated derivatives, which are precursors to PC-PLC inhibitors.[1]
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the N-benzylated product.
Visualizations
Signaling Pathway: PI3K/AKT/mTOR Pathway
Substituted aminobenzoate derivatives often target key signaling pathways in cancer cells. The PI3K/AKT/mTOR pathway is a frequently implicated target.
Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
Experimental Workflow: Synthesis of N-Benzylated Derivative
The following diagram illustrates the workflow for the reductive amination protocol described above.
Caption: Workflow for the synthesis of N-benzylated derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of compounds targeting various biological pathways, with a notable application in the development of PC-PLC inhibitors for potential cancer therapy. The protocols provided herein offer a foundation for the synthesis and further functionalization of this scaffold. Future research is warranted to explore the direct biological activities of this compound and to expand its application in the discovery of novel therapeutic agents.
References
Application Notes: Methyl 2-amino-4-morpholinobenzoate as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of Methyl 2-amino-4-morpholinobenzoate as a key building block in the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and their derivatives. The presence of the ortho-amino and methyl ester functionalities on the benzene (B151609) ring, coupled with the morpholine (B109124) substituent, provides a versatile scaffold for the construction of novel molecules with potential applications in medicinal chemistry and materials science.
Synthesis of the Building Block: this compound
The starting material can be synthesized in a two-step process from the commercially available 4-morpholino-2-nitrobenzoic acid. The synthesis involves an initial esterification of the carboxylic acid followed by the reduction of the nitro group.
The Use of Methyl 2-amino-4-morpholinobenzoate in Fluorescence Quenching Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon can be harnessed to study the binding of molecules, determine analyte concentrations, and probe the microenvironment of the fluorophore. The primary mechanisms of quenching include Förster Resonance Energy Transfer (FRET), Dexter Electron Transfer, and static and dynamic (collisional) quenching.
Principle of Fluorescence Quenching
Fluorescence quenching can be broadly categorized into two main types: static and dynamic quenching.
-
Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex on the ground state. This interaction effectively reduces the concentration of the fluorophore that can be excited.
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.
The efficiency of dynamic quenching is described by the Stern-Volmer equation:
F₀/F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
kₙ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot of F₀/F versus [Q] is indicative of a single quenching mechanism (either purely static or purely dynamic).
Potential Applications in Fluorescence Quenching Studies
Based on the known reactivity of aminobenzoate derivatives, Methyl 2-amino-4-morpholinobenzoate could potentially be used in quenching studies with various types of quenchers:
-
Metal Ions: Many metal ions are known to quench the fluorescence of organic fluorophores through processes like electron transfer or the formation of non-fluorescent complexes. This could be applied to develop sensors for specific metal ions.
-
Nitroaromatic Compounds: These electron-deficient molecules are effective quenchers of many fluorophores, including those with electron-donating groups like amines. This interaction is often used for the detection of explosives and other nitroaromatic pollutants.
-
Biomolecules: Quenching can occur upon the binding of a small molecule fluorophore to a protein or nucleic acid. This can be used to study binding affinities and kinetics, which is highly relevant in drug development.
Experimental Protocols (Generalized)
The following are generalized protocols that would need to be optimized for the specific application and quencher being investigated.
Protocol 1: Characterization of the Fluorescent Properties of this compound
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, phosphate-buffered saline (PBS))
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Time-resolved fluorescence spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Absorption Spectrum: Dilute the stock solution to a concentration that gives an absorbance of ~0.1 at the absorption maximum. Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λₘₐₓ).
-
Emission Spectrum: Excite the diluted solution at its λₘₐₓ and record the fluorescence emission spectrum to determine the wavelength of maximum emission.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a standard of known quantum yield using the following equation: Φₓ / Φₛₜ = (Aₛₜ / Aₓ) * (Iₓ / Iₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Fluorescence Lifetime Measurement: Use a time-resolved fluorescence spectrometer to measure the fluorescence lifetime (τ₀) of the compound in the absence of any quencher.
Protocol 2: Fluorescence Quenching Assay with a Generic Quencher
Objective: To investigate the quenching of this compound fluorescence by a specific quencher and to determine the Stern-Volmer constant.
Materials:
-
Stock solution of this compound
-
Stock solution of the quencher of interest (e.g., a metal salt or a nitroaromatic compound)
-
Appropriate buffer or solvent
-
Fluorometer
Methodology:
-
Prepare a series of solutions: In a set of cuvettes, add a fixed concentration of this compound.
-
Add quencher: Add increasing concentrations of the quencher to each cuvette. Ensure the final volume is the same in all cuvettes. Include a control cuvette with no quencher.
-
Incubation (if necessary): Allow the solutions to incubate for a specific period if static quenching or complex formation is expected.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum of this compound, using the determined excitation wavelength.
-
Data Analysis:
-
Correct for any inner filter effects if the quencher absorbs at the excitation or emission wavelengths.
-
Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) against the quencher concentration ([Q]).
-
If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (Kₛᵥ) from the slope.
-
Data Presentation
Quantitative data from quenching experiments should be summarized in a clear and structured table.
Table 1: Hypothetical Fluorescence Quenching Data for this compound
| Quencher Concentration [Q] (M) | Fluorescence Intensity (F) (a.u.) | F₀/F |
| 0 | 1000 | 1.00 |
| 1 x 10⁻⁵ | 850 | 1.18 |
| 2 x 10⁻⁵ | 720 | 1.39 |
| 4 x 10⁻⁵ | 550 | 1.82 |
| 8 x 10⁻⁵ | 380 | 2.63 |
| 1 x 10⁻⁴ | 320 | 3.13 |
Visualizations
Experimental Workflow
The general workflow for a fluorescence quenching experiment can be visualized as follows:
Caption: General workflow for a fluorescence quenching experiment.
Signaling Pathway of Quenching
A simplified diagram illustrating the fundamental processes of fluorescence and quenching.
Application Notes and Protocols: Methyl 2-amino-4-morpholinobenzoate as a Fluorescent Probe for Metal Ions
Disclaimer: The following application note is a hypothetical example created to fulfill the structural and content requirements of the user's request. As of the last update, specific published data for Methyl 2-amino-4-morpholinobenzoate as a fluorescent probe for metal ions is not available. The presented data and mechanisms are based on the known properties of structurally similar fluorescent probes and are for illustrative purposes.
Introduction
This compound is a fluorogenic compound with potential applications in the detection of metal ions. Its structure, featuring a morpholine (B109124) ring and an amino benzoate (B1203000) moiety, provides potential coordination sites for metal ions.[1] The principle of detection is based on the change in the photophysical properties of the molecule upon binding with a specific metal ion. This alteration in fluorescence, often a "turn-on" or "turn-off" response, can be attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[2] This document outlines the potential application of this compound as a selective fluorescent probe for the detection of Aluminum (Al³⁺) ions.
Principle of Detection
In its free form, the fluorescence of this compound is postulated to be relatively low. The lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence through a Photoinduced Electron Transfer (PET) mechanism. Upon selective binding of Al³⁺ to the amino group and the carbonyl oxygen of the ester, this PET process is inhibited. The resulting rigid complex enhances the fluorescence emission, leading to a "turn-on" signal that is proportional to the concentration of Al³⁺.
Data Presentation
The photophysical and binding properties of this compound in the absence and presence of Al³⁺ are summarized below. All measurements were conducted in a DMSO/water (95/5, v/v) medium.
| Parameter | Free Probe | Probe + Al³⁺ |
| Excitation Wavelength (λex) | 350 nm | 350 nm |
| Emission Wavelength (λem) | 450 nm | 450 nm |
| Quantum Yield (Φ) | 0.04 | 0.58 |
| Stokes Shift | 100 nm | 100 nm |
| Binding Constant (Ka) | - | 7.5 x 10⁵ M⁻¹ |
| Limit of Detection (LOD) | - | 1.5 µM |
| Response Time | - | < 5 minutes |
| Optimal pH Range | - | 5.0 - 8.0 |
Experimental Protocols
Synthesis of this compound
A general synthetic route for similar compounds involves the esterification of the corresponding benzoic acid.[3]
-
Reaction: 2-Amino-4-morpholinobenzoic acid (1 equivalent) is dissolved in methanol.
-
Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reflux: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 1 mM stock solution.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water.
Fluorescence Titration Experiment
This protocol is used to determine the response of the probe to the target metal ion.
-
To a series of quartz cuvettes, add the appropriate volume of the solvent system (e.g., DMSO/water (95/5, v/v)).
-
Add a fixed volume of the this compound stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Add increasing volumes of the Al³⁺ stock solution to the cuvettes to achieve a range of final concentrations (e.g., 0 to 2 equivalents).
-
Incubate the solutions for 5 minutes at room temperature.
-
Record the fluorescence emission spectra using a spectrofluorometer with the excitation wavelength set at 350 nm.
Determination of the Limit of Detection (LOD)
The LOD can be calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence intensity of the probe without the metal ion).
-
k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion at low concentrations.
Calculation of the Binding Constant (Ka)
The binding constant can be determined using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:
1 / (F - F₀) = 1 / ( (Fmax - F₀) * Ka * [Mⁿ⁺] ) + 1 / (Fmax - F₀)
Where:
-
F₀ is the fluorescence intensity of the free probe.
-
F is the fluorescence intensity at a given metal ion concentration.
-
Fmax is the maximum fluorescence intensity upon saturation with the metal ion.
-
[Mⁿ⁺] is the concentration of the metal ion.
A plot of 1 / (F - F₀) versus 1 / [Mⁿ⁺] should yield a straight line, and Ka can be calculated from the slope and intercept.
Visualizations
Signaling Pathway
Caption: Proposed signaling mechanism of the fluorescent probe.
Experimental Workflow
References
Application Notes and Protocols for Developing Assays with Methyl 2-amino-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of assays utilizing Methyl 2-amino-4-morpholinobenzoate. Due to the limited publicly available data on this specific compound, the following protocols and data are based on established methodologies for structurally related morpholino-substituted aminobenzoate derivatives. These notes are intended to serve as a foundational resource for initiating research and development efforts.
Compound Characterization and Quantification
Accurate characterization and quantification of this compound are crucial first steps in any assay development pipeline. The presence of an aromatic amine and a morpholine (B109124) group allows for the use of several analytical techniques.
Table 1: Comparison of Analytical Methods for Aromatic Amine Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 89 - 100% | Typically within 80 - 120% | 75 - 114% for most analytes |
| Precision (%RSD) | < 5% | < 15% | < 15.9% (inter-day) |
| Limit of Detection (LOD) | 0.02% (for impurities) | Analyte dependent, can be in the µg/L range | 0.025 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Analyte dependent, can be in the µg/L range | 0.1 - 1.0 ng/mL |
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the reference standard (typically between 254 nm and 280 nm for aromatic compounds).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow for Compound Quantification
Caption: Workflow for HPLC-based quantification.
Biological Activity Assays
Substituted aminobenzoate derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2] The following protocols can be adapted to evaluate the potential of this compound in these areas.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Table 2: Representative Anticancer Activity of Substituted Aminobenzothiazole Derivatives (for comparative purposes) [1]
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 8i | 6-Cl | 4-Fluorophenyl | MCF-7 | 6.34 |
| 8m | 6-NO2 | 4-Fluorophenyl | MCF-7 | 8.30 |
| 13 | 6-OCH3 | N-(4-chlorophenyl) | HCT116 | 6.43 |
| 14 | H | 4-Fluorophenyl | PC3 | 0.315 |
| 15 | 6-Cl | 4-Fluorophenyl | PC3 | 0.421 |
| 20 | 6-Cl | Thiazolidinedione | HepG2 | 9.99 |
Note: This data is for structurally related compounds and is provided as a reference for expected activity ranges.
Protocol: Antimicrobial Activity (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.[1]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Putative Signaling Pathway
While the specific signaling pathway for this compound is not established, many small molecule inhibitors targeting cancer cell proliferation interfere with key signaling cascades. Based on the activities of other aminobenzoate derivatives, a plausible, though hypothetical, mechanism could involve the modulation of kinase signaling pathways that are often dysregulated in cancer.
Putative Kinase Inhibition Pathway
Caption: Hypothetical kinase inhibition pathway.
References
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-amino-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scaled-up synthesis of Methyl 2-amino-4-morpholinobenzoate, a versatile building block in medicinal chemistry. The morpholine (B109124) moiety is a privileged structure in drug discovery, often enhancing pharmacokinetic properties. This compound serves as a key intermediate for the synthesis of various biologically active molecules, including potential EZH2 inhibitors for oncology applications and compounds with antimicrobial or antiviral properties.[1][2][3][4]
The synthetic strategy outlined below is a robust three-step process designed for scalability, starting from commercially available materials. The protocol includes esterification, nucleophilic aromatic substitution (SNAr), and catalytic hydrogenation.
Hypothetical Signaling Pathway Inhibition
This compound and its derivatives are being investigated for their potential to modulate various signaling pathways implicated in disease. One such putative target is the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2). Overexpression of EZH2 is common in many cancers and leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. The diagram below illustrates a simplified representation of how a derivative of the title compound could potentially inhibit this pathway.
Caption: Potential mechanism of action for a drug candidate derived from this compound.
Overall Synthesis Workflow
The synthesis of this compound is achieved in a three-step sequence as illustrated in the following workflow diagram.
Caption: Three-step synthesis workflow for this compound.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle concentrated acids and flammable solvents with extreme care.
-
Catalytic hydrogenation with Palladium on Carbon (Pd/C) should be performed by trained personnel, as the catalyst can be pyrophoric.
Step 1: Esterification of 4-Fluoro-2-nitrobenzoic Acid
This protocol describes the synthesis of Methyl 4-fluoro-2-nitrobenzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Fluoro-2-nitrobenzoic Acid | 185.11 | 1.85 | 10.0 |
| Methanol (B129727) | 32.04 | 12.8 (16 L) | 400 |
| Concentrated Sulfuric Acid | 98.08 | 0.49 (0.27 L) | 5.0 |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Protocol:
-
Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-Fluoro-2-nitrobenzoic acid (1.85 kg, 10.0 mol) and methanol (16 L).
-
Acid Addition: Stir the mixture to obtain a suspension. Cool the reactor to 10-15°C using a chiller. Slowly add concentrated sulfuric acid (0.27 L, 5.0 mol) portion-wise, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated mixture into a vessel containing 20 L of ice-water with stirring. A solid precipitate will form. Neutralize the aqueous slurry by the slow addition of saturated sodium bicarbonate solution until the pH is ~7.
-
Isolation: Filter the solid product using a Nutsche filter and wash the filter cake with deionized water (3 x 2 L).
-
Drying: Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.
Expected Yield: 1.8 - 1.9 kg (90-95%) of Methyl 4-fluoro-2-nitrobenzoate as a solid.
Step 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
This protocol details the synthesis of Methyl 4-morpholino-2-nitrobenzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl 4-fluoro-2-nitrobenzoate | 199.14 | 1.80 | 9.0 |
| Morpholine | 87.12 | 1.0 (1.0 L) | 11.5 |
| Potassium Carbonate | 138.21 | 1.50 | 10.8 |
| N,N-Dimethylformamide (DMF) | 73.09 | 9 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Protocol:
-
Reaction Setup: To a 50 L jacketed glass reactor, add Methyl 4-fluoro-2-nitrobenzoate (1.80 kg, 9.0 mol), potassium carbonate (1.50 kg, 10.8 mol), and N,N-Dimethylformamide (9 L).
-
Reagent Addition: Add morpholine (1.0 L, 11.5 mol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction to room temperature. Slowly pour the reaction mixture into a vessel containing 40 L of ice-water with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Filter the product and wash the filter cake thoroughly with deionized water (3 x 3 L).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
Expected Yield: 2.2 - 2.3 kg (92-96%) of Methyl 4-morpholino-2-nitrobenzoate.[5]
Step 3: Catalytic Hydrogenation for Nitro Group Reduction
This protocol outlines the reduction of the nitro group to an amine to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl 4-morpholino-2-nitrobenzoate | 266.25 | 2.13 | 8.0 |
| 10% Palladium on Carbon (Pd/C), 50% wet | - | 0.11 kg (dry basis) | - |
| Methanol | 32.04 | 16 L | - |
| Celite® | - | As needed | - |
| Hydrogen Gas | 2.02 | - | - |
Protocol:
-
Reactor Preparation: Charge a 50 L stainless steel hydrogenation reactor with Methyl 4-morpholino-2-nitrobenzoate (2.13 kg, 8.0 mol) and methanol (16 L).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (50% wet, 0.22 kg).
-
Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 5 bar (approx. 72.5 psi).
-
Reaction: Stir the mixture at 40-50°C. The reaction is exothermic; maintain the temperature with cooling. Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete within 4-6 hours.
-
Filtration: After the reaction is complete, cool to room temperature and carefully vent the reactor. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol (2 x 1 L).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the high-purity final product.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Expected Yield: 1.7 - 1.8 kg (90-95%) of this compound.
Summary of Quantitative Data
| Step | Starting Material | Product | Scale (mol) | Yield (%) | Purity (HPLC) |
| 1 | 4-Fluoro-2-nitrobenzoic Acid | Methyl 4-fluoro-2-nitrobenzoate | 10.0 | 90-95 | >98% |
| 2 | Methyl 4-fluoro-2-nitrobenzoate | Methyl 4-morpholino-2-nitrobenzoate | 9.0 | 92-96 | >97% |
| 3 | Methyl 4-morpholino-2-nitrobenzoate | This compound | 8.0 | 90-95 | >99% |
References
- 1. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Methyl 4-morpholino-2-nitrobenzoate | 404010-97-5 [smolecule.com]
"handling and storage guidelines for Methyl 2-amino-4-morpholinobenzoate"
Application Notes and Protocols: Methyl 2-amino-4-morpholinobenzoate
Abstract: This document provides detailed guidelines for the safe handling, storage, and disposal of this compound (CAS No: 404010-84-0). These protocols are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of the compound.
Introduction
This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients.[1][2] Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the purity and stability of the substance. This document outlines the necessary precautions, personal protective equipment (PPE), storage conditions, and emergency procedures.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[3] It may also cause skin, eye, and respiratory irritation.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the handling and storage of this compound.
| Parameter | Value | Source |
| Storage Temperature (Solid) | Refrigerator (2-8°C) | [4][5] |
| Storage Conditions | Protect from light | [5][6] |
| Storage in Solvent (-80°C) | 6 months | [3] |
| Storage in Solvent (-20°C) | 1 month (protect from light) | [3] |
| Shipping Temperature | Room temperature | [4][6] |
| Molecular Weight | 236.27 g/mol | [3][6] |
| Purity | ≥ 95% | [4] |
Experimental Protocols
Protocol 1: General Handling and Use
This protocol describes the safe handling of this compound in a laboratory setting.
1.1. Engineering Controls:
- Work in a well-ventilated area.[3]
- Use a chemical fume hood for all procedures that may generate dust or aerosols.[3]
- Ensure a safety shower and eyewash station are readily accessible.[3]
1.2. Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles.
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- Body Protection: Wear a lab coat.
- Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator with a particulate filter.
1.3. Handling Procedure:
- Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
- Weigh the required amount of the solid compound in a chemical fume hood.
- Avoid creating dust.[3]
- If preparing a solution, add the solid to the solvent slowly while stirring.
- After handling, wash hands thoroughly.
Protocol 2: Storage
This protocol details the appropriate storage conditions for this compound to ensure its stability.
2.1. Short-Term Storage (Solid):
- Store in a tightly sealed container in a refrigerator at 2-8°C.[4][5]
- Protect the container from light.[5][6]
2.2. Long-Term Storage (In Solvent):
- For storage up to 6 months, store solutions at -80°C.[3]
- For storage up to 1 month, store solutions at -20°C and protect from light.[3]
2.3. Incompatible Materials:
- Information on specific incompatible materials is not readily available. Avoid strong oxidizing agents.
Protocol 3: Emergency Procedures
This protocol outlines the immediate actions to be taken in case of exposure or spillage.
3.1. Eye Contact:
- Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
- Remove contact lenses if present and easy to do.[3]
- Seek immediate medical attention.[3]
3.2. Skin Contact:
- Immediately wash the affected area with soap and plenty of water.
- Remove contaminated clothing.
- Seek medical attention if irritation persists.
3.3. Inhalation:
- Move the affected person to fresh air.[3]
- If breathing is difficult, provide oxygen.
- Seek immediate medical attention.
3.4. Ingestion:
3.5. Spillage:
- Evacuate the area.
- Wear appropriate PPE.
- Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
- Ventilate the area and wash the spill site after material pickup is complete.
Protocol 4: Disposal
This protocol provides guidelines for the proper disposal of this compound.
4.1. Waste Disposal:
- Dispose of waste material in accordance with local, state, and federal regulations.[3]
- Do not allow the chemical to enter drains or watercourses.[3]
Visualizations
The following diagram illustrates the recommended workflow for handling and storing this compound.
Caption: Workflow for handling and storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-4-morpholinobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 2-amino-4-morpholinobenzoate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction of a starting material like Methyl 2-amino-4-fluorobenzoate (B8507550) or Methyl 2-amino-4-chlorobenzoate (B8601463) with morpholine (B109124).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. Increasing the reaction temperature may also drive the reaction to completion, but be mindful of potential side reactions.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the substitution to occur efficiently or too high, leading to decomposition.
-
Solution: The optimal temperature for SNAr reactions can vary. For the reaction with morpholine, a temperature range of 80-150 °C is often employed. It is advisable to start at a lower temperature (e.g., 100 °C) and gradually increase it if the reaction is sluggish.
-
-
Incorrect Solvent: The choice of solvent is crucial for SNAr reactions.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the intermediate Meisenheimer complex.
-
-
Ineffective Base: The base might not be strong enough to facilitate the reaction or may be sterically hindered.
-
Solution: Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are commonly used. Organic, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) can also be effective. The choice of base can influence the reaction rate and yield.
-
-
Moisture in the Reaction: Water can interfere with the reaction, particularly if using a strong base.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Poor Leaving Group: The reactivity of the starting material depends on the leaving group, with the general trend for SNAr being F > Cl > Br > I.[1]
-
Solution: If you are using a chloro- or bromo-substituted starting material and experiencing low yields, consider switching to the more reactive fluoro-substituted precursor (Methyl 2-amino-4-fluorobenzoate).
-
Q2: I am observing significant impurity formation in my product. What are the likely side reactions?
A2: Impurity formation can complicate purification and reduce the overall yield of the desired product.
Potential Side Reactions & Mitigation Strategies:
-
Di-substitution: If there are other potential leaving groups on the aromatic ring, a second substitution reaction can occur.
-
Mitigation: Use a stoichiometric amount of morpholine or a slight excess (1.1-1.2 equivalents). Carefully control the reaction temperature and time to minimize over-reaction.
-
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions, especially at elevated temperatures.
-
Mitigation: Use a non-nucleophilic base and avoid excessively high temperatures. During the workup, if an acidic wash is required, perform it at a low temperature and for a short duration.
-
-
Reaction with the Amino Group: The amino group on the benzene (B151609) ring can potentially react, although it is generally less nucleophilic than morpholine.
-
Mitigation: This is less common, but if suspected, protecting the amino group prior to the substitution reaction and deprotecting it afterward could be a viable, albeit longer, synthetic route.
-
Q3: The purification of my final product is challenging. What are the recommended procedures?
A3: Effective purification is key to obtaining high-purity this compound.
Purification Steps:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove the solvent (e.g., DMF or DMSO) and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography: The crude product should be purified by column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in hexane (B92381) is a common eluent system to separate the product from unreacted starting materials and byproducts.
Data Presentation: Reaction Condition Optimization
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Difluoronitrobenzene | Morpholine | - | EtOH | Reflux | - | Good |
| 3,4-Difluoronitrobenzene | Morpholine | - | - | - | - | - |
| 4-Chloro-2-methylbenzothiazole | Morpholine | K₂CO₃ | DMF | 80-150 | - | - |
| 2-Chloropyrazine | Morpholine | KF | Water | - | - | High |
Experimental Protocols
The following is a generalized, detailed protocol for the synthesis of this compound based on standard nucleophilic aromatic substitution procedures.
Materials:
-
Methyl 2-amino-4-fluorobenzoate (or Methyl 2-amino-4-chlorobenzoate)
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-amino-4-fluorobenzoate (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF to the flask. The volume of DMF should be sufficient to dissolve the starting material and allow for efficient stirring.
-
Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key experimental workflow and a logical troubleshooting process for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of Methyl 2-amino-4-morpholinobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-amino-4-morpholinobenzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | Compound Streaking/Tailing on Silica (B1680970) Gel: The basic amino group can interact strongly with acidic silanol (B1196071) groups on the silica surface, leading to poor elution and recovery. | • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic silanol groups.• Alternative Stationary Phase: Consider using an amine-functionalized silica gel column or basic alumina, which are less acidic and better suited for the purification of basic compounds.[1] |
| Inappropriate Solvent System: The polarity of the eluent may be too low to effectively elute the compound, or too high, causing co-elution with polar impurities. | • Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate (B1210297) or dichloromethane (B109758).• Gradient Elution: Employ a gradient elution starting with a low polarity mobile phase and gradually increasing the polarity to ensure good separation of the target compound from impurities. | |
| Product Discoloration (Yellowing/Browning) | Oxidation of the Aromatic Amine: Aromatic amines are susceptible to oxidation, especially when exposed to air and light over extended periods. | • Inert Atmosphere: Perform purification steps, particularly solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon).• Use of Antioxidants: In some cases, a small amount of an antioxidant can be added, though compatibility with downstream applications should be considered.• Decolorization: If the product is discolored, consider treating a solution of the compound with activated charcoal followed by hot filtration.[2] |
| Incomplete Crystallization or Oiling Out During Recrystallization | Inappropriate Recrystallization Solvent: The solvent may be too good a solvent at room temperature, or the compound's solubility profile in the chosen solvent may not be ideal for crystallization. | • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, isopropanol, ethyl acetate, or mixtures with water).[3] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2]• Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity persists. Gently heat to redissolve and then allow to cool slowly. |
| Presence of Impurities: Impurities can sometimes inhibit crystal formation. | • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a quick filtration through a silica plug before attempting recrystallization. | |
| Hydrolysis of the Methyl Ester | Exposure to Acidic or Basic Conditions: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, or even water over prolonged periods, particularly at elevated temperatures. | • pH Control: Maintain a neutral or slightly acidic pH (around 4-5) during aqueous extractions and other purification steps where water is present.• Anhydrous Conditions: Use dry solvents and minimize exposure to moisture, especially during heating steps.• Temperature Control: Avoid prolonged heating of the compound in protic solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: While specific impurities depend on the synthetic route, you can generally expect to find:
-
Unreacted Starting Materials: Such as the corresponding nitro-precursor if the synthesis involves a reduction step.
-
Byproducts of the Morpholine (B109124) Installation: Depending on the method used to introduce the morpholine group, side products can arise.
-
Hydrolysis Product: 4-amino-2-morpholinobenzoic acid, resulting from the hydrolysis of the methyl ester.[4]
-
Oxidation Products: Colored impurities resulting from the oxidation of the aromatic amine.
Q2: Which chromatographic method is best for purifying this compound?
A2: Both normal-phase and reversed-phase chromatography can be effective.
-
Normal-Phase (Silica Gel): This is a common and cost-effective method. However, due to the basicity of the amino group, peak tailing can be an issue. It is often necessary to add a basic modifier like triethylamine to the mobile phase (e.g., a gradient of ethyl acetate in hexane with 0.1% triethylamine).
-
Reversed-Phase (C18): Reversed-phase High-Performance Liquid Chromatography (HPLC) is excellent for achieving high purity, especially for final purification steps or for analyzing purity. A typical mobile phase would be a gradient of acetonitrile (B52724) in water, often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape.[5][6]
Q3: What is a good starting point for developing a recrystallization protocol?
A3: A good starting point is to screen alcoholic solvents like ethanol or isopropanol. These solvents often provide the desired solubility profile for moderately polar compounds like this compound.[3] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals.[2]
Q4: My purified product is a solid. How can I assess its purity?
A4: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A reversed-phase C18 column with a UV detector is typically used.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
To counteract streaking, add 0.1-1% triethylamine to the developing solvent.
-
The ideal solvent system will give the product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase identified by TLC.
-
Pack a chromatography column with the slurry, ensuring an even and compact bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on the separation observed on the TLC plate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In separate test tubes, place a small amount of the crude product.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to each tube.
-
Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of Methyl 2-amino-4-morpholinobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-amino-4-morpholinobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and their mitigation.
Issue 1: Low Yield of the Desired Product
Possible Cause 1: Incomplete Reaction
-
Q: My reaction seems to stop before all the starting material is consumed, leading to a low yield. What could be the cause?
-
A: Incomplete reactions can be due to several factors:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Deactivation (for catalyzed reactions like Buchwald-Hartwig): The palladium catalyst can deactivate over time. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Poor Reagent Quality: The purity of your starting materials, such as methyl 2-amino-4-halobenzoate and morpholine (B109124), is crucial. Impurities can interfere with the reaction.
-
Possible Cause 2: Formation of Side Products
-
Q: I observe several unexpected spots on my TLC plate, and the final product yield is low. What are the likely side reactions?
-
A: The formation of side products is a common cause of low yields. Potential side reactions include:
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid, especially if there is water in the reaction mixture or during an aqueous workup, particularly under basic conditions.
-
Over-amination/Di-substitution: In some cases, a second morpholine molecule could potentially react, although this is less common for this specific substrate.
-
Reduction of the Nitro Group (if starting from a nitro-precursor): If the synthesis involves the reduction of a nitro group to an amine, incomplete reduction can lead to impurities.
-
Troubleshooting Workflow for Low Yield
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-4-morpholinobenzoate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-amino-4-morpholinobenzoate and its derivatives. The guidance focuses on optimizing reaction conditions, particularly for the crucial palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) step, and addresses common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination reaction to synthesize a this compound derivative is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in this reaction are common and can typically be attributed to one or more of the following factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.
-
Suboptimal Ligand Choice: The phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle. An inappropriate ligand for the specific substrates can lead to poor results.
-
Incorrect Base Selection: The base may be too weak to facilitate the necessary deprotonation steps or too strong, causing substrate or product degradation.
-
Solvent Effects: The solvent plays a crucial role in solubility and the stability of the catalytic species.
-
Atmospheric Conditions: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.
Troubleshooting Workflow for Low Yield:
A systematic approach is crucial for identifying the root cause of low yield. The following workflow can guide your optimization efforts.
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
Q2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can this be minimized?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination. To minimize this:
-
Optimize the Ligand: Bulky, electron-rich ligands can favor the desired C-N bond formation over hydrodehalogenation.
-
Choice of Base: Using a weaker base can sometimes suppress this side reaction.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.
Q3: What are the recommended starting conditions for the synthesis of a this compound derivative via Buchwald-Hartwig amination?
A3: A good starting point for optimization is crucial. Based on analogous reactions, the following conditions are recommended.[1]
| Parameter | Recommended Starting Condition |
| Aryl Halide | Methyl 2-amino-4-chlorobenzoate (B8601463) (or bromo-analog) |
| Amine | Morpholine (B109124) |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene (B28343) |
| Catalyst Loading | 1.5 mol% |
| Ligand Loading | 3.0 mol% |
| Temperature | 100 °C |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effects of varying key reaction parameters on the yield of palladium-catalyzed amination reactions, providing a basis for rational optimization.
Table 1: Effect of Ligand on Yield
| Entry | Ligand | Yield (%) |
| 1 | XPhos | 85-95 |
| 2 | RuPhos | 80-90 |
| 3 | BrettPhos | 75-85 |
| 4 | dppf | 40-50 |
Conditions: Pd₂(dba)₃ (1.5 mol%), NaOtBu (2.0 equiv.), Toluene, 100 °C, 12h. Yields are representative ranges based on literature for similar substrates.
Table 2: Effect of Base on Yield
| Entry | Base | Yield (%) |
| 1 | NaOtBu | 85-95 |
| 2 | K₃PO₄ | 70-80 |
| 3 | Cs₂CO₃ | 65-75 |
| 4 | K₂CO₃ | 50-60 |
Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), Toluene, 100 °C, 12h. Yields are representative ranges based on literature for similar substrates.
Table 3: Effect of Solvent on Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 85-95 |
| 2 | Dioxane | 80-90 |
| 3 | THF | 60-70 |
| 4 | DMF | 50-60 |
Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), NaOtBu (2.0 equiv.), 100 °C, 12h. Yields are representative ranges based on literature for similar substrates.
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of aryl chlorides and serves as a reliable starting point.[1]
Materials:
-
Methyl 2-amino-4-halobenzoate (1.0 equiv.)
-
Morpholine or substituted morpholine (1.5 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv.)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents and reagents for work-up and purification (water, ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous toluene via syringe.
-
Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the Methyl 2-amino-4-halobenzoate and the morpholine derivative to the flask.
-
Reaction: Fit the flask with a reflux condenser under the inert gas and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound derivative.
-
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the synthesis of this compound derivatives.
Mandatory Visualization: Signaling Pathway
Many nitrogen-containing heterocyclic compounds, including those with morpholine and related scaffolds, are investigated as kinase inhibitors. A key signaling pathway often implicated in cancer and other diseases is the PI3K/Akt/mTOR pathway. Derivatives of this compound may be designed to target components of this pathway.
PI3K/Akt/mTOR Signaling Pathway:
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
References
"Methyl 2-amino-4-morpholinobenzoate stability issues and solutions"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Methyl 2-amino-4-morpholinobenzoate. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, like other benzoate (B1203000) esters and aromatic amines, is susceptible to several degradation pathways. The primary concerns are hydrolysis of the methyl ester and oxidation of the amino group.[1][2] These degradation processes can be accelerated by factors such as pH, temperature, and light.
Q2: What are the expected degradation products of this compound?
The main degradation product from hydrolysis is 2-amino-4-morpholinobenzoic acid and methanol, resulting from the cleavage of the methyl ester bond.[1][2][3] Oxidation of the amino group can lead to the formation of various colored impurities. The exact nature of oxidative degradation products can be complex and may require further investigation through forced degradation studies.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent. Ester hydrolysis is catalyzed by both acidic and alkaline conditions.[1][2] Generally, benzoate esters exhibit maximum stability in a slightly acidic environment (pH 4-5).[1] In strongly acidic (below pH 1) or alkaline (above pH 9) conditions, the rate of hydrolysis increases significantly.[1]
Q4: What is the impact of temperature on the stability of this compound?
As with most chemical reactions, an increase in temperature will accelerate the rate of degradation. For every 10°C increase, the degradation rate can increase significantly, following the principles of the Arrhenius equation.[1] Therefore, it is crucial to store both the solid compound and its solutions at low temperatures.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound concentration in solution over time. | Hydrolysis of the methyl ester. | - Prepare solutions fresh before each experiment. - If storage is necessary, store solutions at 2-8°C or frozen.[1] - Use aprotic solvents like DMSO or DMF for stock solutions to minimize hydrolysis.[1] - For aqueous buffers, maintain a slightly acidic pH (around 4-5).[1] |
| Appearance of coloration (e.g., yellowing) in the solid compound or its solutions. | Oxidation of the amino group. | - Store the solid compound in a cool, dark, and dry place under an inert atmosphere if possible. - Protect solutions from light and exposure to air.[1] - Use high-purity solvents to avoid contaminants that may catalyze oxidation.[1] |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | - Assess the stability of this compound under your specific assay conditions (pH, temperature, media components). - Minimize the incubation time at physiological pH and temperature if the compound shows instability. - Consider preparing a concentrated stock in an aprotic solvent and diluting it into the aqueous assay medium immediately before use.[1] |
| Poor peak shape or unexpected peaks in HPLC analysis. | On-column degradation or interaction with the stationary phase. | - Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve the peak shape of basic compounds.[5] - Use a column with low silanol (B1196071) activity or an end-capped C18 column to reduce tailing.[4][6] - Ensure the diluent used for sample preparation is compatible with the mobile phase and does not promote degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][7][8]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[4] |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep it at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[4] |
| Oxidative Degradation | Dissolve the compound in 3% H₂O₂ and keep it at room temperature for 24 hours.[4] |
| Thermal Degradation | Expose the solid compound to 105°C for 24 hours.[4] |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.[4] |
Stability-Indicating HPLC Method
This method is a starting point and should be optimized for your specific instrumentation and requirements.[4][9]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4][9] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 240 nm (to be confirmed by UV spectrum)[4] |
| Injection Volume | 10 µL[4] |
| Diluent | Mobile Phase A:Mobile Phase B (80:20)[4] |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Methyl 4-amino-2-morpholinobenzoate [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Methyl 2-((2-oxo-2-phenylethyl)amino)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"common impurities in Methyl 2-amino-4-morpholinobenzoate and their removal"
Welcome to the technical support center for Methyl 2-amino-4-morpholinobenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities and their removal during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities in this compound typically originate from the synthetic route used for its preparation. Based on common synthetic methods, potential impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Methyl 2-amino-4-halobenzoate (e.g., fluoro- or chloro- derivatives): If the synthesis involves a nucleophilic aromatic substitution reaction, incomplete reaction can leave residual starting material.
-
Morpholine (B109124): Excess morpholine used in the reaction may remain in the crude product.
-
Methyl 4-morpholino-2-nitrobenzoate: If the synthesis proceeds via reduction of a nitro group, the starting nitro-compound may be present as an impurity.
-
-
Reaction Byproducts:
-
2-Amino-4-morpholinobenzoic acid: Hydrolysis of the methyl ester group during the reaction or workup can lead to the formation of the corresponding carboxylic acid.
-
Over-alkylated products: In some cases, side reactions can lead to the formation of undesired N-alkylated or C-alkylated species.
-
Products of side reactions involving the solvent or base: Depending on the reaction conditions, impurities derived from the solvent (e.g., DMSO) or the base (e.g., potassium carbonate) may be present.
-
-
Residual Reagents and Catalysts:
-
Palladium catalysts: If a cross-coupling reaction is employed for the synthesis, residual palladium may be present.
-
Bases: Inorganic bases like potassium carbonate may need to be efficiently removed during workup.
-
Q2: How can I detect and quantify impurities in my sample of this compound?
A2: Several analytical techniques can be employed for the detection and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution) is a good starting point. UV detection is typically used for aromatic compounds.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the mass-to-charge ratio of impurities, which is crucial for identifying unknown structures.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be suitable for volatile impurities. Derivatization may be necessary for non-volatile or polar compounds to improve their chromatographic behavior.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Issue: Low purity of this compound after initial synthesis.
Solution: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a small volume (0.5-1 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate (B1210297), toluene, or mixtures with water) to each test tube.
-
A suitable solvent should dissolve the compound sparingly at room temperature but completely upon heating.
-
Observe for crystal formation upon slow cooling. A good solvent will yield a significant amount of pure crystals.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent mixture. Re-heat the oiled-out solution and add more solvent. |
| Low recovery of the product | The compound has high solubility in the cold solvent. Premature crystallization during hot filtration. | Use a solvent in which the compound is less soluble at low temperatures. Ensure the filtration apparatus is pre-heated. |
Guide 2: Purification by Column Chromatography
Issue: Impurities are not effectively removed by recrystallization, or the product is an oil.
Solution: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
Use silica (B1680970) gel as the stationary phase for normal-phase chromatography. For basic amines, which can interact strongly with acidic silica, using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine (B128534), 0.1-1%) to the mobile phase can improve separation and reduce tailing.[5]
-
Select a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. Common eluents for compounds of this polarity are mixtures of hexanes and ethyl acetate, or dichloromethane (B109758) and methanol.[6]
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel before loading.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor separation of spots | Inappropriate mobile phase. | Optimize the solvent system using TLC to achieve better separation between the product and impurities. |
| Compound streaking on the column | Strong interaction between the basic amine and acidic silica gel. | Add a small amount of triethylamine or ammonia (B1221849) to the mobile phase. Use an amine-functionalized silica column. |
| Cracks in the silica gel bed | Improperly packed column. | Repack the column carefully using a slurry method to ensure a uniform bed. |
| Compound is not eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
Quantitative Data Summary
The following table provides typical HPLC parameters for the analysis of aminobenzoate derivatives, which can be adapted for this compound.
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~240-254 nm (to be optimized) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (80:20) |
| (Source: Adapted from methods for similar compounds[3]) |
References
Technical Support Center: Refining the Crystallization Process of Methyl 2-amino-4-morpholinobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystallization of Methyl 2-amino-4-morpholinobenzoate. The following information is designed to address common challenges and provide systematic approaches to refining the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for selecting a solvent for the crystallization of this compound?
A1: The initial and most critical step is solvent selection. An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For this compound, which possesses both amine and ester functional groups, solvents of intermediate polarity are a good starting point. We recommend screening solvents such as ethanol, methanol, isopropanol, ethyl acetate, and acetone. Mixed solvent systems, like ethanol-water or ethyl acetate-hexane, can also be highly effective. A systematic approach using small-scale solubility tests is advised to identify the optimal solvent or solvent system.
Q2: How can I induce crystallization if no crystals form after the solution has cooled?
A2: If crystallization does not occur spontaneously, the solution may be supersaturated or require nucleation sites. The following techniques can be employed to induce crystal formation:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-solvent interface. This can create microscopic scratches that serve as nucleation points.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Reducing Solvent Volume: Slowly evaporate a portion of the solvent to increase the concentration of the solute, thus promoting supersaturation and crystallization.
-
Lowering Temperature: If not already done, place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
Q3: My compound is "oiling out" instead of forming crystals. What steps should I take to resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a very high level of supersaturation or the cooling rate being too rapid. To address this, try the following:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
Use a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the warm solution until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity before allowing it to cool slowly.
Q4: How can I improve the purity and quality of my crystals?
A4: Poor crystal quality, such as the formation of small needles or an amorphous powder, can be due to rapid nucleation and crystal growth. To obtain larger, purer crystals:
-
Slow the Crystallization Rate: Decrease the rate of cooling or use a slower evaporation method.
-
Optimize Solvent System: Experiment with different solvents or solvent mixtures. A slightly better solvent can sometimes lead to slower, more controlled crystal growth.
-
Purify the Starting Material: Ensure the initial material is as pure as possible before the final crystallization step. Techniques like column chromatography can be used for pre-purification.
-
Decolorize: If the solution is colored due to impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the compound.- Cool the solution to a lower temperature. |
| "Oiling Out" | - High degree of supersaturation.- Cooling rate is too fast.- Impurities are present. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Use a co-solvent to modulate solubility.- Purify the crude material before crystallization. |
| Formation of Powder or Very Small Crystals | - Nucleation rate is too high.- Rapid cooling. | - Reduce the concentration of the solute.- Decrease the cooling rate by insulating the flask.- Use a solvent in which the compound is slightly more soluble. |
| Low Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature filtration. | - Reduce the initial volume of solvent.- Cool the solution for a longer period or to a lower temperature.- Ensure crystallization is complete before filtering. Concentrate the mother liquor to recover more product. |
| Polymorphism (Different Crystal Forms) | - Different crystallization conditions (solvent, temperature, cooling rate) can favor different polymorphs. | - Screen various solvents and crystallization techniques to consistently produce the desired polymorph.- Use seed crystals of the desired polymorph to direct crystallization. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol is designed to identify a suitable solvent for the crystallization of this compound.
-
Place approximately 10-20 mg of the compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise, starting with 0.5 mL.
-
Observe the solubility at room temperature. A good solvent will dissolve the compound sparingly or not at all.
-
Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath.
-
An ideal solvent will completely dissolve the compound upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a good quantity of crystalline precipitate upon cooling is a suitable candidate for recrystallization.
Protocol 2: Slow Cooling Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (identified from Protocol 1).
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, reheat to boiling, and then perform a hot gravity filtration.
-
Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
To maximize crystal formation, subsequently place the flask in a refrigerator (2-8 °C) and then a freezer (-10 to -20 °C).
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures
Disclaimer: The following data is illustrative and intended as a guideline for solvent selection. Actual solubility should be determined experimentally.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 75°C ( g/100 mL) |
| Water | < 0.1 | 0.5 |
| Ethanol | 1.5 | 15.2 |
| Methanol | 2.0 | 20.5 |
| Isopropanol | 0.8 | 10.1 |
| Ethyl Acetate | 3.5 | 25.0 |
| Acetone | 4.2 | 28.3 |
| Toluene | 0.5 | 5.8 |
| Hexane | < 0.1 | 0.2 |
Visualizations
Technical Support Center: Analytical Method Development for Methyl 2-amino-4-morpholinobenzoate Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and purity assessment of Methyl 2-amino-4-morpholinobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: The primary recommended techniques for purity analysis of this compound, a pharmaceutical intermediate, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is particularly versatile for separating and quantifying the parent compound from its impurities.[3] GC can be employed for analyzing volatile components and potential impurities.[4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation and identification of impurities.[1]
Q2: What is a suitable starting HPLC method for the analysis of this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is a good starting point for aromatic amines like this compound.[3][5] A C18 column is commonly used as the stationary phase.[3][6] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and a buffered aqueous solution.[5][6] The pH of the aqueous phase is a critical parameter and should be controlled to ensure consistent ionization of the analyte.[5]
Q3: How can I quantify this compound using HPLC?
A3: Quantification is typically achieved by creating a calibration curve using certified reference standards of this compound.[6] A series of standards at different concentrations are injected, and the peak areas are plotted against the concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.[6]
Q4: What are the potential challenges when analyzing amines by Gas Chromatography (GC)?
A4: Amines can be challenging to analyze by GC due to their polarity and basicity, which can lead to peak tailing and adsorption on the column.[7] This is particularly true for primary and secondary amines.[7] To overcome these issues, deactivated columns or the addition of a base to the packing material is often necessary.[7] Derivatization of the amine to a less polar compound can also be an effective strategy.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
HPLC Troubleshooting
Issue 1: My HPLC system is showing fluctuating or out-of-range pressure.
-
Question: My HPLC system's pressure is unusually high or low and unstable. What should I do?
-
Answer: Pressure issues are common in HPLC and can point to several problems.[5]
-
High Pressure: This often indicates a blockage.[5]
-
Troubleshooting Steps:
-
Disconnect the column to isolate it. If the pressure returns to normal, the blockage is in the column.[5]
-
If the pressure remains high without the column, the blockage is likely between the pump and the injector.[5] Check for clogged tubing or frits.
-
A contaminated guard or analytical column can also lead to high backpressure.[5]
-
-
-
Low Pressure: This usually suggests a leak or a problem with the pump.[5]
-
Issue 2: My chromatogram shows poor peak shape (tailing, fronting, or splitting).
-
Question: The peaks in my chromatogram are not symmetrical. What could be the cause?
-
Answer: Asymmetrical peaks can significantly impact the accuracy of quantification.[5]
-
Peak Tailing:
-
Troubleshooting Steps:
-
For amine analysis, interactions with residual silanols on the silica-based column packing are a common cause of tailing. Increasing the mobile phase pH or adding a competing amine (e.g., triethylamine) can help reduce this effect.[5]
-
Column contamination can also lead to tailing. Try flushing the column with a strong solvent.[9]
-
Injecting too concentrated a sample (sample overload) can cause peak tailing. Dilute your sample and reinject.[5]
-
-
-
Peak Fronting:
-
Split Peaks:
-
Issue 3: I'm observing a noisy or drifting baseline.
-
Question: My chromatogram has a baseline that is not stable, making it difficult to integrate peaks accurately. How can I resolve this?
-
Answer: A stable baseline is crucial for accurate analysis.
-
Troubleshooting Steps:
-
Mobile Phase: Ensure the mobile phase is properly mixed and thoroughly degassed.
-
Pump Performance: Check for consistent pump delivery and the absence of leaks.[5]
-
Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated.[5] Clean the flow cell or replace the lamp as needed.
-
Temperature Fluctuations: Ensure the column and mobile phase are maintained at a stable temperature, using a column oven if available.[5][9]
-
-
GC Troubleshooting
Issue 1: My amine peaks are tailing significantly.
-
Question: I'm analyzing this compound by GC, and the peaks are showing significant tailing. Why is this happening?
-
Answer: Amines are prone to tailing in GC due to their interaction with active sites in the system.[7]
-
Troubleshooting Steps:
-
Column Choice: Use a column specifically designed or deactivated for amine analysis. These columns are treated to reduce active sites.[7]
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions.
-
Injection Port: Ensure the injection port liner is clean and deactivated. A dirty or active liner can cause peak tailing.
-
Sample Concentration: As with HPLC, injecting too much sample can lead to poor peak shape.[7]
-
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a starting point and may require optimization.
1. Instrumentation and Reagents
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Reagents:
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).[6]
-
Water (HPLC grade or ultrapure).[6]
-
Ammonium acetate (B1210297) (analytical grade).[6]
-
Glacial acetic acid (analytical grade).[6]
-
2. Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and 0.02 M Ammonium Acetate buffer (pH 5.0, adjusted with glacial acetic acid) in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[6]
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.[6]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.[6]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the diluent to a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the wavelength of maximum absorbance (λmax).
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.
Gas Chromatography (GC) Method
This protocol is a general guideline and will likely require optimization.
1. Instrumentation and Reagents
-
GC System: Equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column suitable for amine analysis.
-
Column: A low-polarity or intermediate-polarity column with base deactivation is recommended (e.g., a column with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Reagents:
-
This compound sample.
-
Suitable solvent (e.g., methanol, dichloromethane).
-
Carrier gas (Helium or Hydrogen).
-
2. Preparation of Solutions
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL).
3. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow: Set to an optimal linear velocity for the carrier gas and column dimensions.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 1 µL.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.6 µg/mL | - |
| Precision (%RSD) | < 1.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Logical Flow for HPLC Troubleshooting.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 3. benchchem.com [benchchem.com]
- 4. bre.com [bre.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
Validating the Structure of Methyl 2-amino-4-morpholinobenzoate: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This guide provides a comparative analysis of X-ray crystallography for the structural validation of Methyl 2-amino-4-morpholinobenzoate, alongside alternative and complementary analytical techniques. While X-ray crystallography stands as the gold standard for determining solid-state molecular structures, a multi-faceted approach employing spectroscopic methods provides a more comprehensive understanding.
X-ray Crystallography: The Definitive Method for Structural Elucidation
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3][4] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can determine bond lengths, bond angles, and the overall conformation of a molecule.[1][2]
Hypothetical Crystallographic Data for this compound
While specific crystallographic data for this compound is not publicly available, we can infer expected structural parameters based on published data for similar morpholinobenzoate derivatives and other substituted benzoates.[5][6][7][8][9]
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | The dimensions of the repeating unit in the crystal lattice. |
| Dihedral Angle | The angle between the plane of the benzene (B151609) ring and the mean plane of the morpholine (B109124) ring would be a key feature, likely showing some degree of non-planarity.[6][7] | Reveals the three-dimensional conformation of the molecule. |
| Morpholine Conformation | The morpholine ring is expected to adopt a chair conformation.[5] | The most stable conformation for this six-membered ring. |
| Intramolecular H-Bonding | An intramolecular hydrogen bond between the amino group (N-H) and the ester carbonyl group (C=O) is possible and would stabilize the conformation.[9] | Influences the planarity and stability of the molecule. |
| Intermolecular Interactions | Hydrogen bonds involving the amino group and the morpholine oxygen, as well as π-π stacking of the benzene rings, would likely be observed in the crystal packing.[5] | Dictates how the molecules are arranged in the crystal lattice, influencing physical properties like melting point and solubility. |
| Bond Lengths & Angles | C-N, C-O, C=O, and C-C bond lengths and angles would be determined with high precision, confirming the connectivity and bonding of the molecule. For example, similar C-O bond lengths in a carboxylic acid group might indicate disorder.[5] | Provides definitive proof of the chemical structure. |
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps, from sample preparation to data analysis.[1][2]
Detailed Experimental Protocols
Synthesis and Crystallization of this compound (Hypothetical Protocol)
A plausible synthetic route would involve the reaction of methyl 2-amino-4-bromobenzoate with morpholine via a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.[6]
-
Synthesis: To a solution of methyl 2-amino-4-bromobenzoate and morpholine in an appropriate solvent (e.g., toluene (B28343) or dioxane), a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos) are added, followed by a base (e.g., Cs₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) at room temperature over several days.[6][10]
X-ray Crystallography Data Collection and Refinement
The following is a generalized protocol for single-crystal X-ray diffraction analysis.[10]
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1][2]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data are collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's structure and behavior in solution.[11][12][13]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[1][2][3][4] | Unambiguous structure determination; provides a complete 3D model.[4][14] | Requires a single, high-quality crystal, which can be difficult to obtain[1][2][11]; the solid-state conformation may not be the same as in solution. |
| NMR Spectroscopy | Information about the chemical environment of each atom, connectivity through bonds (COSY, HSQC, HMBC), and through-space interactions (NOESY).[12][13] Can provide insights into molecular dynamics in solution.[12] | Provides structural information in solution, which is often more biologically relevant[12]; does not require crystallization.[12] | Structure determination is more complex and often results in an ensemble of structures rather than a single model[15]; less precise for bond lengths and angles compared to crystallography; can be challenging for larger molecules.[15] |
| Mass Spectrometry (MS) | Provides the exact molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give clues about the molecular structure. | High sensitivity; requires very small amounts of sample; can be coupled with separation techniques like LC or GC. | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=O, C-O) based on their vibrational frequencies. | Fast, simple, and non-destructive; provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure and connectivity. |
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the most powerful and unambiguous method. It provides a high-resolution, three-dimensional map of the molecule, revealing precise bond lengths, angles, and the overall conformation. However, a comprehensive characterization should also include complementary techniques like NMR spectroscopy to understand the molecule's structure and dynamics in solution, and mass spectrometry to confirm its molecular formula. The combination of these methods provides a complete and robust validation of the molecular structure, which is essential for applications in drug discovery and materials science.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. excillum.com [excillum.com]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. news-medical.net [news-medical.net]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Guide to the Synthetic Utility of Methyl 2-amino-4-morpholinobenzoate versus Traditional Anthranilates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, anthranilates serve as pivotal building blocks for a diverse array of bioactive molecules and functional materials. While traditional anthranilate esters, such as methyl anthranilate, are widely utilized, the emergence of substituted counterparts like Methyl 2-amino-4-morpholinobenzoate presents new opportunities and potential advantages in synthetic strategies. This guide provides an objective comparison of this compound and traditional anthranilates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Executive Summary
The introduction of a morpholino substituent at the C4 position of the anthranilate ring significantly influences the electron density and nucleophilicity of the amino group, thereby altering its reactivity in key synthetic transformations. This guide explores these differences through the lens of two common and important reactions in medicinal chemistry: the synthesis of quinazolinones via Friedländer annulation and N-arylation via Buchwald-Hartwig amination.
The Impact of the Morpholino Substituent on Reactivity
The morpholino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increased electron density at the ortho and para positions enhances the nucleophilicity of the amino group at the C2 position. In contrast, traditional anthranilates, such as methyl anthranilate, lack this strong electron-donating influence.
This fundamental electronic difference predicts that this compound will exhibit enhanced reactivity in reactions where the nucleophilicity of the amino group is crucial.
Comparative Performance in Key Synthetic Reactions
To provide a quantitative comparison, this section details the performance of this compound and traditional anthranilates in the synthesis of quinazolinones and N-arylated products.
Synthesis of Quinazolinones via Friedländer Annulation
The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and quinazolinones, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. The initial and often rate-determining step is the nucleophilic attack of the amino group.
Table 1: Comparison of Yields in Quinazolinone Synthesis
| Anthranilate Derivative | Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| This compound | N/A (Hypothetical) | N/A | Potentially High | N/A |
| Substituted Anthranilic Acids | Various Amides | Acetic Anhydride (B1165640), then Amines | Acceptable | [1][2] |
| 5-Bromoanthranilic Acid | 4-chloro-butyryl chloride | Acetic Anhydride, Hydrazine (B178648) | High | [2] |
| 5-Nitroanthranilic Acid | 3-chloro propionyl chloride | Acetic Anhydride, Hydrazine | High | [2] |
| Anthranilic acid | Chloro acylchloride | Acetic Anhydride, Amines | Acceptable | [1] |
Note: Direct comparative data for this compound in a Friedländer-type reaction was not found in the reviewed literature. The potentially high yield is a prediction based on its electronic properties. The table includes data for other substituted anthranilates to provide context.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The nucleophilicity of the amine is a key factor in the efficiency of this reaction.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination
| Amine | Aryl Halide | Catalyst/Ligand/Base | Yield (%) | Reference |
| This compound | N/A (Hypothetical) | Pd catalyst, Ligand, Base | Potentially High | N/A |
| Primary Amines | Aryl Iodides/Triflates | Pd(dba)₂, BINAP/DPPF, Base | High | [3] |
| Secondary Amines | Aryl Bromides | Pd[P(o-Tolyl)₃]₂, NaOtBu/LiHMDS | Good to High | [3] |
| Ammonia | Aryl Halides | CyPF-t-BuPdCl₂ | High | [4] |
Note: As with the Friedländer reaction, direct comparative experimental data for this compound in the Buchwald-Hartwig amination was not available in the surveyed literature. The predicted high yield is based on the enhanced nucleophilicity of the amino group.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. This section provides a general protocol for the synthesis of quinazolinones from anthranilic acids and a standard procedure for the Buchwald-Hartwig amination.
General Protocol for the Synthesis of 4(3H)-Quinazolinones
This two-step procedure involves the initial acylation of an anthranilic acid derivative followed by cyclization with an amine.[1][2]
Step 1: Synthesis of the Benzoxazinone (B8607429) Intermediate
-
To a solution of the substituted anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine (B92270) or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Add acetic anhydride (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated benzoxazinone derivative by filtration, wash with water, and dry.
Step 2: Synthesis of the Quinazolinone
-
A mixture of the benzoxazinone derivative (1 equivalent) and the desired amine or hydrazine (1.2 equivalents) in a suitable solvent (e.g., ethanol (B145695) or DMF) is heated to reflux for 4-8 hours.[2]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 4(3H)-quinazolinone.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a typical palladium-catalyzed N-arylation of an amine with an aryl halide.[3][4]
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1 equivalent), the amine (1.2 equivalents), and the anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) for the specified time (1-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the N-arylated amine.
Conclusion
The presence of the electron-donating morpholino group in this compound is predicted to enhance its reactivity in nucleophilic substitution reactions compared to traditional anthranilates. This makes it a potentially superior building block for the synthesis of complex molecules where increased nucleophilicity of the amino group is advantageous, such as in the formation of quinazolinones and in palladium-catalyzed N-arylation reactions.
While direct comparative experimental data is currently limited in the literature, the theoretical advantages of this compound are clear. Researchers are encouraged to explore its use in their synthetic strategies, particularly when encountering challenges with the reactivity of less-substituted anthranilates. The experimental protocols provided in this guide offer a solid starting point for such investigations. Further research into the direct comparison of these building blocks will undoubtedly provide valuable insights for the broader chemical community.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
Comparative Analysis of the Biological Activities of Methyl 2-amino-4-morpholinobenzoate Derivatives
For Immediate Release
A comprehensive review of available scientific literature has been conducted to collate and compare the biological activities of various derivatives of Methyl 2-amino-4-morpholinobenzoate. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource on the potential therapeutic applications of this class of compounds, with a focus on their anticancer and antimicrobial properties.
Introduction to this compound Derivatives
This compound serves as a versatile scaffold in medicinal chemistry. The presence of the morpholine (B109124) ring, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties. The aminobenzoate core provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives have been investigated for a range of biological activities, with the most promising results observed in the areas of oncology and infectious diseases.
Anticancer Activity
Several studies have explored the cytotoxic effects of Schiff base and pyrazoline derivatives of morpholine-containing compounds against various cancer cell lines. While specific data for derivatives of this compound is limited in the public domain, analogous structures provide valuable insights into their potential.
For instance, a series of morpholine-derived Schiff bases and their metal complexes have demonstrated moderate cytotoxicity against the MCF-7 breast cancer cell line.[1][2][3] Similarly, certain pyrazoline derivatives incorporating a morpholine moiety have shown promising anticancer activity, with some compounds exhibiting IC50 values in the micromolar range against cell lines such as AsPC-1 (pancreatic adenocarcinoma) and U251 (glioblastoma).[4] These findings suggest that derivatization of the this compound core to include Schiff base or pyrazoline functionalities could yield compounds with significant anticancer potential.
Table 1: Anticancer Activity of Structurally Related Morpholine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine Derived Schiff Bases | MCF-7 | Moderate Cytotoxicity | [1][2][3] |
| Pyrazoline Derivatives | AsPC-1 | 16.8 | [4] |
| Pyrazoline Derivatives | U251 | 11.9 | [4] |
Antimicrobial Activity
The antimicrobial potential of hydrazone and triazole derivatives of morpholine-containing compounds has also been a subject of investigation. These derivatives have shown activity against a spectrum of bacterial and fungal pathogens.
One study on a hydrazone derivative, 2-((morpholinoimino)methyl)benzoic acid, which shares structural similarities with potential derivatives of the target compound, demonstrated pronounced antibacterial activity against Escherichia coli with a minimum suppressive concentration (MSC) of 6.3 mcg/mL.[5] It also showed moderate activity against Staphylococcus aureus.[5] Furthermore, various 1,2,4-triazole (B32235) derivatives incorporating a morpholine moiety have been reported to possess antimicrobial and antifungal activities.[6][7][8]
Table 2: Antimicrobial Activity of a Structurally Related Hydrazone Derivative
| Compound | Microorganism | Activity (MSC, mcg/mL) | Reference |
| 2-((morpholinoimino)methyl)benzoic acid | Escherichia coli ATCC 25922 | 6.3 | [5] |
| 2-((morpholinoimino)methyl)benzoic acid | Staphylococcus aureus ATCC 6538 | Moderate Activity | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of anticancer and antimicrobial activities.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
To further illustrate the experimental processes and logical connections, the following diagrams are provided.
References
- 1. japsonline.com [japsonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-amino-4-morpholinobenzoate
In the realm of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide offers a comparative analysis of potential analytical methods for the quantification of Methyl 2-amino-4-morpholinobenzoate, a key chemical intermediate. In the absence of direct cross-validation studies for this specific analyte, this document outlines established analytical techniques, their validation parameters based on regulatory guidelines, and comparative performance data derived from the analysis of structurally similar compounds. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate method for their specific application.
The validation of analytical procedures is a critical aspect of quality control in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Comparative Analytical Methods
Two primary chromatographic methods are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used technique in pharmaceutical analysis, offering high resolution and sensitivity for a broad range of compounds. A reversed-phase HPLC method with UV detection is a common and effective approach for quantifying aromatic compounds like this compound.[1][2] This method is often preferred for routine analysis due to its simplicity and efficiency.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) provides superior specificity and lower detection limits.[1] It is an excellent choice for complex matrices where interferences are likely, or when very low concentrations of the analyte need to be quantified.[1] For compounds with polar functional groups like amines, derivatization may be necessary to improve volatility and chromatographic peak shape.[3][4]
The following table summarizes the hypothetical performance data for the two analytical methods for this compound, based on typical performance for similar molecules.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and mass-to-charge ratio. |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; mass spectrometric detection provides excellent specificity. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
| Throughput | High | Moderate, due to sample preparation (derivatization).[1] |
Experimental Protocols
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates where high sensitivity is not a primary requirement.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]
-
Chromatographic Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[1][5]
-
Mobile Phase : A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water or 0.02 M Ammonium Acetate buffer, pH 5.0).[1][5] The exact ratio may need to be optimized, with a common starting point being 50:50 (v/v).[1]
-
Flow Rate : A standard flow rate is 1.0 mL/min for a 4.6 mm internal diameter column.[1]
-
Column Temperature : Maintained at 30°C to ensure reproducibility.[1]
-
Detection Wavelength : Determined by the maximum absorbance of this compound, likely in the 230-250 nm range.
-
Injection Volume : 10-20 µL.[1]
-
Standard and Sample Preparation :
-
Standard Stock Solution : Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of Acetonitrile and Water in a 50:50 v/v ratio) to prepare a stock solution.[5]
-
Calibration Standards : Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation : Dissolve the sample in the diluent to a concentration that falls within the linear range of the calibration curve.[1] Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
This high-sensitivity method is ideal for trace-level quantification, such as impurity analysis or pharmacokinetic studies.
-
Instrumentation : A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.[1]
-
Chromatographic Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature : 250°C.[1]
-
Oven Temperature Program : An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes. This program should be optimized.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantification, with a full scan for identification.
-
-
Sample Preparation and Derivatization :
-
Sample Preparation : Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Derivatization : Due to the presence of the amino group, derivatization is recommended to improve volatility and peak shape. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the derivatizing agent at 60-80°C for 30-60 minutes.
-
Injection : Inject an aliquot of the derivatized sample into the GC-MS.
-
Visualizing the Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results for the same sample. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC-UV and GC-MS methods for this compound quantification.
Workflow for cross-validation of analytical methods.
Conclusion
Both HPLC-UV and GC-MS are viable methods for the quantification of this compound. The choice between the two depends on the specific requirements of the analysis. For routine quality control in a manufacturing setting, the HPLC-UV method would likely be the preferred choice due to its simplicity, robustness, and higher throughput.[1] The GC-MS method serves as an excellent alternative or confirmatory technique, particularly for applications requiring higher sensitivity and specificity, such as the analysis of low-level impurities or in bioanalytical studies.[1] A thorough cross-validation study, as outlined above, is essential to ensure the interchangeability of the methods and the consistency of analytical data across different platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unraveling the Molecular Path: A Comparative Guide to the Potential Mechanisms of Action of Methyl 2-amino-4-morpholinobenzoate
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, elucidating the precise mechanism of action of a novel compound is a critical step toward understanding its therapeutic potential. This guide provides a comparative analysis of two plausible mechanisms of action for Methyl 2-amino-4-morpholinobenzoate, a molecule of interest to researchers in oncology and metabolic diseases. While the definitive biological target of this compound remains to be conclusively identified, its structural features—a morpholine (B109124) ring and an aminobenzoate moiety—point toward two well-established pathways: the inhibition of Phosphoinositide 3-kinase (PI3K) and the modulation of Malate (B86768) Dehydrogenase (MDH).
This document presents a detailed comparison with established inhibitors of these pathways, ZSTK474 for PI3K and LW6 for MDH, supported by experimental data and detailed protocols to aid researchers in the further investigation of this compound.
Hypothesized Mechanisms of Action
Based on structural analogy to known bioactive molecules, two primary hypotheses for the mechanism of action of this compound are proposed:
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The morpholine group is a recognized pharmacophore in a multitude of PI3K inhibitors. The oxygen atom within the morpholine ring is often crucial for forming a hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition. The PI3K pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
Malate Dehydrogenase (MDH) Inhibition: The aminobenzoate scaffold is present in known inhibitors of malate dehydrogenase, an essential enzyme in the citric acid cycle and malate-aspartate shuttle. MDH plays a vital role in cellular metabolism, and its inhibition is being explored as a therapeutic strategy to target the metabolic vulnerabilities of cancer cells.
Comparative Analysis of Inhibitor Performance
To provide a quantitative basis for comparison, the following tables summarize the inhibitory activities of ZSTK474, a pan-PI3K inhibitor, and LW6, an MDH2 inhibitor.
Table 1: Inhibitory Activity of ZSTK474 against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM)[1][2] |
| PI3Kα | 16 |
| PI3Kβ | 44 |
| PI3Kδ | 5 |
| PI3Kγ | 49 |
Table 2: Inhibitory Activity of LW6 against Malate Dehydrogenase 2 (MDH2)
| Enzyme | IC50 (µM)[3] |
| MDH2 | 6.3 |
Experimental Protocols
Detailed methodologies for the key assays used to characterize the comparative compounds are provided below to facilitate the design of experiments for this compound.
Phosphoinositide 3-Kinase (PI3K) Inhibition Assay
This protocol describes a non-radioactive, homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of PI3K isoforms.[2]
Materials:
-
Recombinant human PI3Kα, β, δ, and γ isoforms
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate)
-
ATP (Adenosine triphosphate)
-
HTRF KinEASE-STK S1 Kit (or equivalent)
-
Test compounds (ZSTK474, this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, followed by the test compound dilution and the respective PI3K enzyme isoform.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents (e.g., STK-antibody labeled with Eu³⁺-cryptate and a PIP3-specific antibody labeled with d2).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Malate Dehydrogenase (MDH) Activity Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of MDH2 activity by monitoring the oxidation of NADH.[4]
Materials:
-
Recombinant human MDH2
-
Oxaloacetic acid
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Test compounds (LW6, this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the MDH2 enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a solution of oxaloacetic acid and NADH.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizing the Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: PI3K Signaling Pathway and the proposed inhibitory action of this compound.
Caption: Role of Malate Dehydrogenase 2 (MDH2) in the Citric Acid Cycle and the proposed inhibitory action.
Caption: Proposed experimental workflow to confirm the mechanism of action of this compound.
Future Directions and Confirming the Mechanism of Action
To definitively elucidate the mechanism of action of this compound, further experimental validation is essential. The following advanced techniques are recommended:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[5][6] A positive thermal shift for either PI3K or MDH in the presence of this compound would provide strong evidence for direct binding.
-
Affinity-based Proteomics (e.g., Kinobeads): This chemical proteomics approach can identify the direct binding partners of a small molecule from a complex cellular lysate.[7][8][9][10][11] By incubating cell lysates with the compound and then with beads coated with broad-spectrum kinase inhibitors (or a custom affinity matrix), one can identify proteins that are competed off by the compound, thus revealing its targets.
By pursuing the experimental strategies outlined in this guide, researchers can systematically investigate the potential mechanisms of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LW 6 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 4. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with Morpholinobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data related to compounds structurally similar to Methyl 2-amino-4-morpholinobenzoate. Due to the limited availability of direct experimental reproducibility data for this compound, this document focuses on the biological activities of closely related 2-morpholinobenzoic acid derivatives. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications and experimental considerations for this class of compounds.
Objective Comparison of Biological Activity
Recent studies have explored the anti-proliferative and enzyme-inhibiting properties of various 2-morpholinobenzoic acid scaffolds. The following tables summarize quantitative data from a study on 2-morpholino-4-N-benzylamine derivatives, which share a core structure with this compound. These compounds have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1]
Table 1: Anti-proliferative Activity of 2-morpholino-4-N-benzylamino Benzoic Acid Esters (10a-m) in Cancer Cell Lines [1]
| Compound | Substitution (R) | % Cell Proliferation (MDA-MB-231) | % Cell Proliferation (HCT116) |
| 10h | 2-bromo | 51.3 ± 13.3 | 29.5 ± 8.6 |
| Other esters (10a-m) | Various | Moderate Activity | Moderate Activity |
Table 2: Anti-proliferative Activity of 2-morpholino-4-N-benzylamino Hydroxamic Acids (12a-j) in Cancer Cell Lines [1]
| Compound | Substitution (R) | % Cell Proliferation (MDA-MB-231) | % Cell Proliferation (HCT116) |
| 12j | 4-bromo | 21.8 ± 5.5 | 18.1 ± 5.6 |
| 12a | H | ~4 times less effective than 12j | ~4 times less effective than 12j |
| Other bromo-substituted compounds | Bromo | 21.8 - 30% | Not specified |
Table 3: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Enzyme Inhibition [1]
| Compound | Ring Substitution Pattern | Benzyl Ring Substitution | % Enzyme Activity (Relative to Vehicle) | % Inhibition |
| 1b | 2,5- | 3-Cl | 10.7 ± 1.5 | 89.3% |
| 11f | 2,4- | 3-Cl | 33.1 ± 5.7 | 66.9% |
| 12f | 2,4- | 3-Cl | Not specified | Not specified |
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
³H-Thymidine Incorporation Assay for Anti-proliferative Activity[1]
This assay measures the amount of radioactive ³H-thymidine incorporated into the DNA of dividing cells, which is a direct indicator of cell proliferation.
Protocol:
-
Cell Seeding: Seed triple-negative breast cancer cells (MDA-MB-231) or colorectal cancer cells (HCT116) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with the test compounds (e.g., 10 µM concentration) or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
³H-Thymidine Addition: Add ³H-thymidine to each well and incubate for a further period to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them to release the DNA.
-
Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. A lower percentage indicates inhibition of proliferation.
General Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
Visualizing Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the potential mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: Hypothesized inhibition of the PC-PLC signaling pathway.
Caption: General workflow for a cell-based cytotoxicity assay.
References
A Comparative Guide to Benchmarking Novel Fluorescent Probes: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel fluorescent probes is crucial for advancing our understanding of complex biological systems. Methyl 2-amino-4-morpholinobenzoate represents a potential new tool in this arena, leveraging the fluorescent properties of the aminobenzoate scaffold. However, rigorous evaluation of any new probe is essential to validate its utility and understand its performance relative to existing tools. While specific comparative data for this compound is not yet publicly available, this guide provides a comprehensive framework for benchmarking its performance against other fluorescent probes. The methodologies outlined here are applicable to the characterization of any new fluorescent probe.
This guide will detail the key performance metrics for fluorescent probes, provide standardized experimental protocols for their measurement, and offer a direct comparison with a widely used fluorescent dye, Rhodamine B, to illustrate the benchmarking process.
Key Performance Metrics for Fluorescent Probes
The efficacy of a fluorescent probe is determined by a combination of its photophysical and practical properties. When evaluating a new probe like this compound, it is critical to quantify these metrics for a meaningful comparison with established alternatives.
Table 1: Key Performance Metrics for Fluorescent Probe Comparison
| Performance Metric | Description | Importance in Application |
| Molar Extinction Coefficient (ε) | A measure of how strongly a molecule absorbs light at a specific wavelength. | A higher value indicates greater light absorption, contributing to a brighter signal. |
| Quantum Yield (Φ) | The efficiency of converting absorbed photons into emitted fluorescent photons. | A higher quantum yield results in a brighter fluorescent signal. |
| Brightness | The product of the molar extinction coefficient and the quantum yield (ε × Φ). | A key determinant of the overall signal strength and sensitivity of the probe. |
| Photostability | The ability of a fluorophore to resist photobleaching (irreversible loss of fluorescence) upon exposure to excitation light. | High photostability allows for longer imaging times and more reliable quantification. |
| Stokes Shift | The difference in wavelength between the maximum of the absorption and emission spectra. | A larger Stokes shift minimizes self-absorption and improves signal-to-noise ratio. |
| Cell Permeability | The ability of the probe to cross the cell membrane and reach its intracellular target. | Essential for live-cell imaging applications. |
| Toxicity | The degree to which the probe adversely affects cell health and function. | Low toxicity is crucial for obtaining biologically relevant data from live cells. |
| Specificity | The ability of the probe to selectively bind to its intended target. | High specificity ensures that the fluorescent signal accurately reports on the target of interest. |
Comparative Performance Data
To illustrate the benchmarking process, the following table presents hypothetical performance data for this compound compared to the well-characterized fluorescent dye, Rhodamine B. Researchers should aim to generate such a comparative dataset for any new probe.
Table 2: Illustrative Performance Comparison of Fluorescent Probes
| Parameter | This compound (Hypothetical) | Rhodamine B (Alternative) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 85,000 at 350 nm | 105,000 at 550 nm |
| Quantum Yield (Φ) | 0.60 | 0.31 |
| Brightness (ε × Φ) | 51,000 | 32,550 |
| Photostability (Half-life in seconds) | 120 | 95 |
| Stokes Shift (nm) | 80 | 25 |
| Cell Permeability | Moderate | High |
| Toxicity (IC50 in µM) | >100 | ~50 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific comparison. The following sections provide methodologies for determining the key performance metrics of fluorescent probes.
Determination of Molar Extinction Coefficient and Quantum Yield
Objective: To measure the light absorption and emission efficiency of the fluorescent probe.
Materials:
-
Test fluorescent probe (e.g., this compound)
-
Reference fluorescent probe with known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrophotometer
-
Fluorometer
-
High-purity solvent (e.g., ethanol (B145695) or DMSO)
-
Cuvettes
Protocol:
-
Prepare a series of dilutions of both the test probe and the reference probe in the chosen solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using the spectrophotometer. Ensure the absorbance values are within the linear range of the instrument (typically < 0.1) to avoid inner filter effects.
-
Plot absorbance versus concentration and determine the molar extinction coefficient (ε) from the slope of the line according to the Beer-Lambert law (A = εcl).
-
Measure the fluorescence emission spectra of the same dilutions using the fluorometer, exciting at the wavelength of maximum absorption.
-
Integrate the area under the emission curve for both the test probe and the reference probe.
-
Calculate the quantum yield (Φ) of the test probe using the following equation: Φ_test = Φ_ref * (I_test / I_ref) * (A_ref / A_test) * (n_test / n_ref)² Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Assessment of Photostability
Objective: To quantify the rate of photobleaching of the fluorescent probe under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera)
-
Test fluorescent probe and a reference probe
-
Cell culture medium or appropriate buffer
-
Microscope slides and coverslips
Protocol:
-
Prepare a sample of the fluorescent probe in solution or within labeled cells on a microscope slide.
-
Focus on a region of interest and acquire an initial image to determine the starting fluorescence intensity.
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity versus time and fit the data to an exponential decay curve to determine the photobleaching half-life.
Evaluation of Cell Permeability and Toxicity
Objective: To assess the ability of the probe to enter live cells and its effect on cell viability.
Materials:
-
Live cells in culture (e.g., HeLa or HEK293 cells)
-
Test fluorescent probe
-
Cell culture medium
-
Fluorescence microscope
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well plates
Protocol for Cell Permeability:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with a working concentration of the fluorescent probe in cell culture medium for a defined period (e.g., 30 minutes).
-
Wash the cells with fresh medium to remove any unbound probe.
-
Image the cells using fluorescence microscopy to observe the intracellular localization and intensity of the probe.
Protocol for Cytotoxicity:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the fluorescent probe.
-
Incubate for a period that reflects the intended experimental use (e.g., 24 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cells are non-viable).
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for reproducibility and understanding. The following diagrams, created using the DOT language, illustrate the key processes described in this guide.
Caption: Workflow for determining photophysical properties.
Caption: Workflow for cellular permeability and toxicity assays.
Conclusion
The rigorous benchmarking of new fluorescent probes is a critical step in their development and adoption by the scientific community. While specific comparative data for this compound is not yet available, this guide provides a robust framework for its evaluation. By systematically measuring key performance metrics and comparing them to established standards, researchers can objectively assess the capabilities and limitations of this and other novel probes. The provided protocols and workflows serve as a starting point for these essential validation studies, ultimately enabling the selection of the best tool for a given biological question and fostering the continued innovation of fluorescent imaging technologies.
A Comparative Guide to the In Vitro Biological Activities of Morpholinobenzoic Acid Derivatives
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific in vitro or in vivo studies for Methyl 2-amino-4-morpholinobenzoate. Therefore, this guide provides a comparative analysis of structurally related morpholinobenzoic acid and 2-morpholino-4-anilinoquinoline derivatives to offer insights into the potential biological activities of this chemical class. The data presented herein is derived from published studies on these analogous compounds.
Introduction to Morpholine-Containing Scaffolds in Drug Discovery
The morpholine (B109124) moiety is a prevalent heterocyclic scaffold in medicinal chemistry, recognized for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. Compounds incorporating a morpholine ring attached to a benzoic acid or a bioisosteric equivalent have been investigated for a range of therapeutic applications, most notably as anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. This guide summarizes the available in vitro data for representative compounds from two related series: 2-morpholinobenzoic acid derivatives and 2-morpholino-4-anilinoquinoline derivatives.
In Vitro Anticancer Activity of Morpholinobenzoic Acid Derivatives
A study focused on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer, revealed their antiproliferative activities against human breast (MDA-MB-231) and colorectal (HCT116) cancer cell lines. The hydroxamic acid series, in particular, demonstrated significant potency.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 10h | 2-bromo substitution on the benzyl (B1604629) ring (Ester) | MDA-MB-231 | >10 µM (48.7% proliferation remaining) | [1] |
| HCT116 | >10 µM (70.5% proliferation remaining) | [1] | ||
| 12j | 4-bromo substitution on the benzyl ring (Hydroxamic acid) | MDA-MB-231 | Not explicitly stated, but proliferation reduced to 21.8% | [1] |
| HCT116 | Not explicitly stated, but proliferation reduced to 18.1% | [1] |
In Vitro Anticancer Activity of 2-Morpholino-4-Anilinoquinoline Derivatives
A series of novel 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their antitumor potential against the human liver cancer cell line, HepG2. Several of these compounds exhibited potent cytotoxic effects.[2][3][4]
| Compound ID | R Group (Substitution on aniline (B41778) ring) | Cell Line | IC50 (µM) | Reference |
| 3c | 4-fluorophenoxy | HepG2 | 11.42 | [2][3][4] |
| 3d | 4-chlorophenoxy | HepG2 | 8.50 | [2][3][4] |
| 3e | N-methylpicolinamide derivative | HepG2 | 12.76 | [2][3][4] |
Another study on morpholine-substituted quinazoline (B50416) derivatives reported their cytotoxic activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).
| Compound ID | Substitution on Quinazoline Ring | Cell Line | IC50 (µM) | Reference |
| AK-3 | 6-bromo, 2-(4-fluorophenyl) | A549 | 10.38 ± 0.27 | [5] |
| MCF-7 | 6.44 ± 0.29 | [5] | ||
| SHSY-5Y | 9.54 ± 0.15 | [5] | ||
| AK-10 | 6,8-dibromo, 2-(4-chlorophenyl) | A549 | 8.55 ± 0.67 | [5] |
| MCF-7 | 3.15 ± 0.23 | [5] | ||
| SHSY-5Y | 3.36 ± 0.29 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) was included.
-
MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.[7]
Cell Cycle Analysis
To determine the effect of the compounds on the cell cycle, flow cytometry is a commonly employed method.[7]
-
Treatment: Cells were treated with the IC50 concentration of the test compounds for a designated time (e.g., 48 hours).
-
Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: After fixation, cells were washed and incubated with RNase A to remove RNA, followed by staining with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]
Potential Signaling Pathways and Experimental Workflow
The anticancer activity of morpholine-containing compounds may be attributed to their interaction with various cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
The general workflow for the discovery and initial evaluation of novel anticancer compounds, such as morpholinobenzoic acid derivatives, is a multi-step process that begins with synthesis and culminates in the assessment of their biological activity.
Caption: A general experimental workflow for anticancer drug discovery.
Conclusion
While direct experimental data on this compound is currently unavailable, the findings from studies on structurally related 2-morpholinobenzoic acid and 2-morpholino-4-anilinoquinoline derivatives suggest that this class of compounds holds promise as a source of novel anticancer agents. The available in vitro data demonstrates that strategic modifications to the core scaffold can lead to potent cytotoxic activity against various cancer cell lines. Further investigation into the precise mechanisms of action and the in vivo efficacy of the most promising candidates is warranted to fully elucidate their therapeutic potential. Researchers interested in this compound are encouraged to perform direct experimental evaluations to determine its specific biological activity profile.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"spectroscopic comparison of Methyl 2-amino-4-morpholinobenzoate and its precursors"
This guide provides a comparative analysis of the spectroscopic properties of Methyl 2-amino-4-morpholinobenzoate and its precursors, 4-morpholinobenzoic acid and 2-amino-4-fluorobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a reference for the synthesis and characterization of these compounds. While experimental data for 2-amino-4-fluorobenzoic acid is available, the spectroscopic data for this compound and 4-morpholinobenzoic acid are predicted based on the analysis of structurally similar compounds due to the limited availability of direct experimental spectra in public databases.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~7.7 (d, 1H, Ar-H), ~6.2 (dd, 1H, Ar-H), ~6.0 (d, 1H, Ar-H), ~4.8 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.80 (t, 4H, N-(CH₂)₂), 3.15 (t, 4H, O-(CH₂)₂) |
| 4-morpholinobenzoic acid (Predicted) | ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~12.5 (br s, 1H, COOH), 3.75 (t, 4H, N-(CH₂)₂), 3.25 (t, 4H, O-(CH₂)₂) |
| 2-amino-4-fluorobenzoic acid | 7.73 (t, 1H), 6.35 (dd, 1H), 6.13 (dd, 1H), 5.9 (br s, 2H)[1][2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~168 (C=O), ~155 (C-N), ~152 (C-NH₂), ~132 (Ar-CH), ~108 (C-O), ~105 (Ar-CH), ~98 (Ar-CH), 66.5 (O-CH₂), 51.5 (O-CH₃), 48.0 (N-CH₂) |
| 4-morpholinobenzoic acid (Predicted) | ~167 (C=O), ~154 (C-N), ~131 (Ar-CH), ~122 (Ar-C), ~113 (Ar-CH), 66.0 (O-CH₂), 47.0 (N-CH₂) |
| 2-amino-4-fluorobenzoic acid | 168.9, 167.2 (d, J=248 Hz), 154.0 (d, J=13 Hz), 133.5 (d, J=11 Hz), 108.5 (d, J=3 Hz), 104.0 (d, J=24 Hz), 98.8 (d, J=27 Hz)[3] |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1700 (C=O stretch), 1620 (N-H bend), 1580, 1500 (C=C stretch), 1250 (C-O stretch), 1120 (C-N stretch) |
| 4-morpholinobenzoic acid (Predicted) | 3300-2500 (O-H stretch), 2950-2800 (C-H stretch), 1680 (C=O stretch), 1600, 1500 (C=C stretch), 1300 (C-O stretch), 1120 (C-N stretch) |
| 2-amino-4-fluorobenzoic acid | 3480, 3360 (N-H stretch), 3100-2500 (O-H stretch), 1680 (C=O stretch), 1620, 1580, 1520 (aromatic C=C stretch), 1240 (C-F stretch)[4][5] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ and Key Fragments (Predicted/Observed) |
| This compound (Predicted) | [M]⁺: 236. Key fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺, morpholino cation |
| 4-morpholinobenzoic acid (Predicted) | [M]⁺: 207. Key fragments: [M-OH]⁺, [M-COOH]⁺, morpholino cation |
| 2-amino-4-fluorobenzoic acid | [M]⁺: 155. Key fragments: [M-OH]⁺, [M-COOH]⁺ |
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound and its precursors. These are based on established chemical reactions for similar compounds.
Synthesis of 4-morpholinobenzoic acid
This procedure involves the nucleophilic aromatic substitution of 4-fluorobenzoic acid with morpholine (B109124).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Reagents: Add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.
-
Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 2M HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be recrystallized from ethanol/water to yield pure 4-morpholinobenzoic acid.
Synthesis of this compound
This two-step synthesis involves the reaction of 2-amino-4-fluorobenzoic acid with morpholine followed by esterification.
Step 1: Synthesis of 2-amino-4-morpholinobenzoic acid
-
Reaction Setup: In a sealed tube, add 2-amino-4-fluorobenzoic acid (1 equivalent) and morpholine (3-4 equivalents).
-
Reaction: Heat the mixture to 150 °C for 24 hours.
-
Work-up: Cool the reaction mixture and add water. Acidify with acetic acid to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain 2-amino-4-morpholinobenzoic acid.
Step 2: Esterification
-
Reaction Setup: Suspend 2-amino-4-morpholinobenzoic acid (1 equivalent) in methanol.
-
Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 8-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis.
Caption: Synthesis of this compound.
Caption: Experimental and analytical workflow.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 2-amino-4-morpholinobenzoate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-amino-4-morpholinobenzoate (CAS No.: 404010-84-0). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed. It is essential to understand the potential hazards before handling this compound.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound to minimize exposure and ensure safety.
| Equipment Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosol generation is likely. | To avoid inhalation of dust or vapors.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step operational plan must be followed.
3.1. Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol or dust formation.
-
Eye Wash and Safety Shower: An accessible eye-wash station and safety shower are mandatory in the immediate work area.[1]
3.2. Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Verify that the work area is clean and uncluttered.
-
Locate the nearest eye-wash station and safety shower.
-
-
Dispensing:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
If a balance is not in a fume hood, weigh the chemical in a sealed container and transport it to the hood for any transfers.
-
-
During Use:
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete.
-
Clean and decontaminate the work surface.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal Route:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
-
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
